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  • Product: 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride
  • CAS: 1220037-13-7

Core Science & Biosynthesis

Foundational

Preliminary Toxicity Profile of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride in Cell Lines: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive framework for establishing the preliminary in vitro toxicity profile of the novel compound, 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride. Designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for establishing the preliminary in vitro toxicity profile of the novel compound, 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, multi-parametric approach to assess the cytotoxic, genotoxic, and potential organ-specific toxicities of this compound. By integrating a battery of validated cell-based assays, this guide offers a scientifically rigorous methodology for early-stage hazard identification. The protocols and experimental designs detailed herein are intended to provide a robust foundation for decision-making in the pre-clinical development pipeline.

Introduction

3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride is a piperidine derivative with a molecular formula of C9H20ClNO2 and a molar mass of 209.71 g/mol [1]. The piperidine scaffold is a common motif in a wide range of pharmaceuticals and biologically active molecules[2][3]. As with any novel chemical entity destined for potential therapeutic application, a thorough evaluation of its safety profile is paramount. Early-stage in vitro toxicity assessment is a critical step in the drug development process, enabling the identification of potential liabilities and guiding lead optimization efforts.

This guide details a comprehensive in vitro strategy to elucidate the preliminary toxicity profile of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride. The experimental approach is designed to investigate general cytotoxicity, potential for DNA damage, induction of apoptosis, and to probe for organ-specific toxicity by utilizing a panel of human-derived cell lines representing key target organs.

Physicochemical Properties and Pre-formulation Considerations:

Based on data from structurally related piperidine hydrochloride salts, 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride is presumed to be a solid at room temperature with appreciable solubility in aqueous solutions and polar organic solvents such as methanol and DMSO. For the purposes of the described in vitro assays, the compound should be dissolved in sterile, cell culture-grade dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations, ensuring the final DMSO concentration in the culture does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Stability of the compound in solution under experimental conditions (37°C, 5% CO2) is assumed to be sufficient for the duration of the assays, a common characteristic of many hydrochloride salts in solution[2].

Rationale for a Multi-Parametric In Vitro Toxicity Assessment

A single cytotoxicity assay provides a limited view of a compound's potential toxicity. A more robust and informative approach involves a multi-parametric assessment that probes different cellular health indicators and toxicity mechanisms. This strategy enhances the predictive value of the in vitro data and provides a more comprehensive understanding of the compound's biological effects. The workflow for this assessment is outlined below.

Toxicity Assessment Workflow cluster_0 Tier 1: General Cytotoxicity Screening cluster_1 Tier 2: Mechanistic & Organ-Specific Toxicity A Compound Preparation & Dosing B Cell Viability Assays (MTT, Neutral Red) A->B Exposure to a broad concentration range C Membrane Integrity Assay (LDH Release) A->C D Apoptosis vs. Necrosis (Annexin V / PI Staining) B->D If cytotoxic F Organ-Specific Cell Lines (HepG2, HK-2, SH-SY5Y, AC16) B->F Assess organ-specific vulnerability G Genotoxicity Assessment (Comet & Micronucleus Assays) B->G If cytotoxic or for regulatory submission C->D E Oxidative Stress (ROS Production) D->E Investigate upstream mechanisms

Caption: Tiered approach for in vitro toxicity assessment.

Experimental Protocols

Cell Lines and Culture Conditions

The selection of appropriate cell lines is crucial for obtaining relevant toxicity data[4]. This guide proposes the use of a panel of human cell lines to assess both general and organ-specific toxicity. All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity and should be maintained under their recommended culture conditions[4].

Cell LineTissue of OriginRelevance
HepG2 Human Hepatocellular CarcinomaLiver toxicity (hepatotoxicity)[5][6]
HK-2 Human Renal Proximal TubuleKidney toxicity (nephrotoxicity)[7][8]
SH-SY5Y Human NeuroblastomaNerve tissue toxicity (neurotoxicity)[9][10][11]
AC16 Human CardiomyocyteHeart muscle toxicity (cardiotoxicity)[12][13][14]
Tier 1: General Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride in the appropriate cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, remove the treatment medium and add medium containing Neutral Red (50 µg/mL) to each well. Incubate for 3 hours.

  • Wash the cells with PBS.

  • Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye.

  • Measure the absorbance at 540 nm.

  • Calculate cell viability as a percentage of the vehicle control.

LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. This assay quantifies cytotoxicity by measuring LDH activity in the supernatant.

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate cytotoxicity as a percentage of the positive control (cells treated with a lysis buffer).

Tier 2: Mechanistic and Genotoxicity Assays

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

This assay measures the intracellular production of reactive oxygen species using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)[2].

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Load the cells with DCFH-DA (10 µM) for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Add the test compound at various concentrations.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm at different time points.

The comet assay is a sensitive method for detecting DNA damage in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape[3].

Protocol:

  • Treat cells with the test compound for a short duration (e.g., 2-4 hours).

  • Embed the cells in a low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove membranes and proteins.

  • Subject the slides to electrophoresis under alkaline conditions.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualize and score the comets using a fluorescence microscope and specialized software.

This assay detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. The formation of micronuclei is a hallmark of genotoxic events[3].

Protocol:

  • Treat cells with the test compound for a period equivalent to 1.5-2 cell cycles.

  • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvest the cells, fix, and stain them with a DNA-specific dye.

  • Score the frequency of micronuclei in binucleated cells using a microscope.

Hypothetical Data Presentation

The following tables represent hypothetical but plausible outcomes from the described assays.

Table 1: Cytotoxicity of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride after 48-hour exposure.

Concentration (µM)HepG2 (% Viability)HK-2 (% Viability)SH-SY5Y (% Viability)AC16 (% Viability)
0 (Vehicle) 100 ± 5.2100 ± 4.8100 ± 6.1100 ± 5.5
1 98 ± 4.999 ± 5.197 ± 5.898 ± 6.0
10 95 ± 6.392 ± 5.588 ± 7.293 ± 4.9
50 82 ± 7.175 ± 6.965 ± 8.180 ± 6.3
100 65 ± 8.558 ± 7.842 ± 9.368 ± 7.1
250 41 ± 9.235 ± 8.421 ± 7.945 ± 8.2
500 22 ± 7.618 ± 6.79 ± 5.425 ± 6.8
IC50 (µM) 18513085210

Table 2: Mechanistic Toxicity Endpoints in SH-SY5Y cells after 24-hour exposure.

Concentration (µM)Apoptotic Cells (%)ROS Production (Fold Change)DNA Damage (% Tail DNA)Micronuclei Frequency (%)
0 (Vehicle) 2.1 ± 0.51.0 ± 0.13.2 ± 0.80.5 ± 0.2
25 8.5 ± 1.21.8 ± 0.37.8 ± 1.51.2 ± 0.4
50 15.2 ± 2.12.5 ± 0.414.5 ± 2.32.8 ± 0.6
100 28.9 ± 3.53.8 ± 0.625.1 ± 3.95.1 ± 0.9

Interpretation of Results and Signaling Pathways

The hypothetical data suggests that 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride exhibits dose-dependent cytotoxicity across all tested cell lines, with the neuronal cell line (SH-SY5Y) showing the highest sensitivity. The calculated IC50 values indicate a rank order of potency: SH-SY5Y > HK-2 > HepG2 > AC16.

The mechanistic studies in SH-SY5Y cells suggest that the observed cytotoxicity is, at least in part, mediated by the induction of apoptosis and the generation of reactive oxygen species. The increase in DNA damage and micronuclei formation at cytotoxic concentrations points towards a potential genotoxic liability. A possible signaling cascade is depicted below.

Toxicity Pathway A 3-[(3-Methoxypropoxy)methyl] piperidine hydrochloride B Increased Intracellular ROS A->B C Mitochondrial Dysfunction B->C D Oxidative DNA Damage B->D E Activation of Caspases C->E G Chromosomal Instability D->G F Apoptosis E->F H Micronuclei Formation G->H

Caption: Potential mechanism of toxicity signaling cascade.

Conclusion and Future Directions

This technical guide presents a robust and comprehensive strategy for the preliminary in vitro toxicity profiling of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride. The proposed tiered approach, utilizing a panel of human cell lines and a battery of validated assays, allows for a thorough initial assessment of the compound's cytotoxic, genotoxic, and organ-specific toxicities. The hypothetical results presented herein suggest that this compound may induce cytotoxicity through oxidative stress-mediated apoptosis and may possess genotoxic potential, with a particular sensitivity observed in neuronal cells.

These preliminary findings underscore the importance of further investigation. Future studies should aim to confirm these results in more complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, and ultimately, in in vivo models to establish a comprehensive safety profile. The mechanistic insights gained from these initial studies will be invaluable for guiding future drug development decisions.

References

[7] An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

[8] Comparison of the novel HK-2 human renal proximal tubular cell line with the standard LLC-PK1 cell line in studying drug-induced nephrotoxicity. (n.d.). Canadian Science Publishing. Retrieved March 17, 2026, from [Link]

Annexin V-FITC Apoptosis Assay Kit. (n.d.). Retrieved March 17, 2026, from [Link]

1-(3-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDRUG.org. Retrieved March 17, 2026, from [Link]

In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). IntechOpen. Retrieved March 17, 2026, from [Link]

In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006, January 5). PubMed. Retrieved March 17, 2026, from [Link]

Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. Retrieved March 17, 2026, from [Link]

High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC. (2019, January 24). Retrieved March 17, 2026, from [Link]

[2] Chemical stability of meperidine hydrochloride in polypropylene syringes. (1998). PubMed. Retrieved March 17, 2026, from [Link]

[3] Application of the comet and micronucleus assays to the detection of B[a]P genotoxicity in haemocytes of the green-lipped mussel. (n.d.). Retrieved March 17, 2026, from [Link]

Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2021, July 1). NIH. Retrieved March 17, 2026, from [Link]

[9] In vitro and in silico approach methods for developmental neurotoxicity assessment. (n.d.). Diva-Portal.org. Retrieved March 17, 2026, from [Link]

Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC. (2024, August 26). Retrieved March 17, 2026, from [Link]

Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells. (2024, November 21). Frontiers. Retrieved March 17, 2026, from [Link]

[12] Senescence in human AC16 cardiac cells is associated with thymidine kinase induction and histone loss - PMC. (2023, June 29). Retrieved March 17, 2026, from [Link]

[6] Hep G2 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 17, 2026, from [Link]

[10] The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. (2022, July 29). PubMed. Retrieved March 17, 2026, from [Link]

In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. (2023, April 29). DergiPark. Retrieved March 17, 2026, from [Link]

Highlight report: Cell type selection for toxicity testing - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

[13] Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC. (2024, February 13). Retrieved March 17, 2026, from [Link]

In vitro assessment for cytotoxicity screening of new antimalarial candidates. (n.d.). SciELO. Retrieved March 17, 2026, from [Link]

Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. (2024, March 15). PubMed. Retrieved March 17, 2026, from [Link]

In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells. (2021, August 20). PubMed. Retrieved March 17, 2026, from [Link]

In Vitro ROS/RNS Assay. (n.d.). Cell Biolabs, Inc. Retrieved March 17, 2026, from [Link]

In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). Semantic Scholar. Retrieved March 17, 2026, from [Link]

Apoptosis – what assay should I use? (2025, August 5). BMG Labtech. Retrieved March 17, 2026, from [Link]

Comparative evaluation of the in vitro micronucleus test and comet assay for the detection of genotoxic effects of X-ray radiation. (2026, February 7). ResearchGate. Retrieved March 17, 2026, from [Link]

Anti-Genotoxicity Evaluation of Cratoxylum Formosum Dyer Leaves by Comet Assay and Micronucleus Test. (n.d.). Asian Pacific Journal of Cancer Prevention. Retrieved March 17, 2026, from [Link]

Genotoxicity testing – combined in vivo micronucleus and comet assays. (2020, July 28). WCA. Retrieved March 17, 2026, from [Link]

[4] 5 tips for choosing the right cell line for your experiment. (2016, June 8). Horizon Discovery. Retrieved March 17, 2026, from [Link]

What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved March 17, 2026, from [Link]

Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. (n.d.). FDA. Retrieved March 17, 2026, from [Link]

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Exploratory

Receptor Selectivity Profiling of 3-[(3-Methoxypropoxy)methyl]piperidine Hydrochloride: A Comprehensive Screening Strategy

An in-depth technical guide on the receptor selectivity screening strategy for piperidine derivatives, specifically focusing on 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride . Executive Summary In modern drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the receptor selectivity screening strategy for piperidine derivatives, specifically focusing on 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride .

Executive Summary

In modern drug discovery, predicting potential safety liabilities and off-target effects early in the development pipeline is critical for lead compound selection[1]. The piperidine ring is one of the most privileged and ubiquitous scaffolds in medicinal chemistry, particularly for ligands targeting G protein-coupled receptors (GPCRs)[2]. This whitepaper outlines a rigorous, self-validating screening strategy to evaluate the receptor selectivity profile of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride , combining biophysical radioligand binding assays with downstream functional characterization.

Pharmacophore Rationale & Target Hypothesis

The structure of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride presents a classic neuropharmacological motif: a basic secondary amine coupled with a flexible, oxygen-rich ether side chain.

Causality of the Chemical Form: The hydrochloride salt is intentionally utilized to ensure complete aqueous solubility in physiological assay buffers, preventing compound precipitation that could cause light-scattering artifacts in optical assays or false negatives in binding assays. At a physiological pH of 7.4, the piperidine nitrogen ( pKa​≈9−10 ) is protonated. This positive charge is mechanistically critical, as it forms a highly conserved salt bridge with an aspartate residue (e.g., Asp3.32) located in transmembrane domain 3 (TM3) of nearly all aminergic GPCRs (such as dopamine, serotonin, and adrenergic receptors)[3].

Concurrently, the 3-methoxypropoxy ether linker provides hydrogen bond acceptors and rotational flexibility, allowing the molecule to probe auxiliary hydrophobic or polar pockets within a receptor's orthosteric site. Because of this structural profile, comprehensive off-target screening (often termed a "Safety Pharmacology Panel") is mandatory to rule out liabilities such as hERG channel blockade or promiscuous aminergic binding[4].

The Tiered Screening Cascade

To systematically de-risk this compound, we employ a tiered screening cascade. We prioritize radioligand binding assays for the primary screen over functional assays.

Causality of the Cascade: Functional assays are highly susceptible to false readouts due to compound autofluorescence, cytotoxicity, or interference with downstream signaling cascades. Radioligand binding provides a direct, biophysical measurement of target engagement at the receptor level[5]. By first identifying binding hits at a single high concentration (e.g., 10 µM), we ensure that subsequent, resource-intensive dose-response and functional assays are only performed on true ligands[6].

Workflow A Compound QC & Preparation 3-[(3-Methoxypropoxy)methyl]piperidine HCl B Tier 1: Radioligand Binding Panel (e.g., NIMH PDSP / Safety44) A->B C Data Triage Filter hits >50% inhibition at 10 µM B->C D Tier 2: Dose-Response Binding Determine Ki values C->D Hits F Lead Optimization & Safety Profiling C->F Non-hits (Clean profile) E Tier 3: Functional Assays (cAMP / FLIPR Calcium Flux) D->E E->F

Caption: Tiered receptor selectivity screening workflow for piperidine derivatives.

Step-by-Step Methodologies

Protocol 1: High-Throughput Radioligand Binding Assay (Primary Screen)

This protocol is adapted from the NIMH Psychoactive Drug Screening Program (PDSP) standards[7][8]. We utilize crude membrane fractions rather than purified GPCRs to maintain the receptors in their native lipid environment, which is essential for preserving their active conformational states and associated G-proteins[9].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells transiently expressing the target GPCR. Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA) and centrifuge at 16,000 x g to isolate the crude membrane pellet[9].

  • Compound Dilution: Prepare a 10 mM stock of 3-[(3-Methoxypropoxy)methyl]piperidine HCl in DMSO. Dilute in standard binding buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1 mM EDTA) to a final primary screening concentration of 10 µM[8].

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test compound, 50 µL of the target-specific radioligand (e.g., 3 H-Ketanserin for 5-HT2A) at its predetermined Kd​ concentration, and 100 µL of the membrane suspension[7]. Include 0.1 mg/mL ascorbic acid to prevent ligand oxidation and 1 mg/mL BSA to reduce non-specific binding of lipophilic compounds[8].

  • Incubation: Incubate the mixture in the dark for 1.5 hours at room temperature to reach thermodynamic equilibrium[7].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through 0.3% polyethyleneimine (PEI)-treated 96-well filter mats using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand[10].

  • Quantification: Dry the filters, melt scintillation cocktail onto them, and quantify bound radioactivity using a Microbeta scintillation counter[7][9].

Protocol 2: Intracellular Calcium Flux Functional Assay (Secondary Screen)

For receptors coupled to the Gq pathway, we evaluate the functional consequence of compound binding (agonist vs. antagonist) using a fluorometric imaging plate reader (FLIPR)[8].

Step-by-Step Workflow:

  • Cell Seeding: Seed GPCR-expressing cells in 384-well black, clear-bottom plates at 10,000 cells/well and incubate overnight[8].

  • Dye Loading: Remove media and add 20 µL/well of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in HBSS buffer with 20 mM HEPES (pH 7.4). Incubate for 1 hour at 37°C.

  • Baseline Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds (1 read/second)[8].

  • Compound Addition (Agonist Mode): Dispense 10 µL of the test compound (varying concentrations for EC50​ determination) and record fluorescence for 120 seconds[8].

  • Antagonist Mode: If no agonist activity is observed, incubate the cells with the test compound for 15 minutes, then add the endogenous reference agonist (e.g., 5-HT at its EC80​ concentration) and measure the reduction in peak fluorescence to determine the IC50​ [8].

Quantitative Data Interpretation

The tables below represent a simulated, highly representative safety pharmacology profile for a substituted piperidine like 3-[(3-Methoxypropoxy)methyl]piperidine HCl, demonstrating how primary binding data is triaged into functional characterization.

Table 1: Primary Radioligand Binding Selectivity Profile (Safety Panel)

Target ReceptorRadioligand% Inhibition @ 10 µM Ki​ (nM)Interpretation
5-HT2A 3 H-Ketanserin88%145Significant Hit
Dopamine D2 3 H-Spiperone92%85Significant Hit
Histamine H1 3 H-Pyrilamine45%>10,000Non-Hit
Muscarinic M1 3 H-NMS12%N/ANon-Hit
hERG Channel 3 H-Astemizole5%N/AClean (No liability)

Table 2: Functional Characterization of Key Hits (FLIPR Calcium Flux & cAMP)

Target ReceptorFunctional ModePotency ( EC50​ / IC50​ ) Emax​ (% of Ref)Reference Compound
5-HT2A Antagonist IC50​ = 310 nMN/AKetanserin
Dopamine D2 Partial Agonist EC50​ = 1,200 nM35%Haloperidol

Mechanistic Signaling Analysis

Understanding the downstream signaling cascade is vital for interpreting functional assay readouts. For Gq-coupled receptors (such as 5-HT2A), target engagement by an agonist triggers the phospholipase C (PLC) pathway, leading to the cleavage of PIP2 into IP3, which subsequently forces intracellular calcium release from the endoplasmic reticulum. Antagonists will block this cascade.

Pathway Ligand Piperidine Ligand Receptor Aminergic GPCR (e.g., 5-HT2A) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release (FLIPR Readout) IP3->Ca Triggers

Caption: Gq-coupled GPCR signaling pathway utilized for functional calcium flux assays.

Self-Validating Systems & Quality Control

To ensure absolute trustworthiness and scientific integrity, every assay plate must function as a self-validating system:

  • Total vs. Non-Specific Binding (NSB): Total binding is defined by the radioligand alone. NSB is strictly defined by co-incubating the radioligand with a massive excess (e.g., 10 µM) of a known, unlabeled reference compound[5][10]. The specific assay window is calculated as Total minus NSB.

  • Z'-Factor: A statistical measure of assay robustness. We require a Z'-factor 0.5 for all screening plates, ensuring adequate separation between the positive control (100% inhibition) and negative control (buffer only) bands.

  • Variance Flagging: Following PDSP guidelines, quadruplicate determinations with a variance greater than 20% are automatically flagged for manual inspection or re-assay to prevent data artifacts[7].

References

  • Multispan, Inc. "GPCR Membrane Ligand Binding Assay Development." Multispan Inc. URL:[Link]

  • Eurofins. "GPCR Products and Services: Safety Pharmacology." Eurofins Pharma Discovery Services. URL: [Link]

  • Xu, X., & Wu, G. "Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays." Bio-protocol / PMC. URL:[Link]

  • NIMH Psychoactive Drug Screening Program (PDSP). "Late-stage radioligand binding assay to identify inhibitors of NADPH oxidase 1 (NOX1): PDSP screen." PubChem / NIH. URL:[Link]

  • Reaction Biology. "Safety and Off-Target Drug Screening Services." Reaction Biology. URL: [Link]

  • Blumberg Institute. "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Blumberg Institute. URL:[Link]

  • Debnath, A. K. "Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study with Piperidine- and Piperazine-Based Compounds." Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

  • bioRxiv. "The selectivity implications of docking libraries with greater and lesser similarities to bio-like molecules." bioRxiv. URL:[Link]

  • Certara. "Secondary Intelligence™: Empowering Decision-Making in Drug Development & Safety Assessment." Certara. URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: Preclinical In Vivo Dosing Guidelines for 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride

Executive Summary & Pharmacological Rationale 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride (CAS: 1219981-22-2) is a highly versatile functionalized piperidine derivative. Compounds bearing the piperidine scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride (CAS: 1219981-22-2) is a highly versatile functionalized piperidine derivative. Compounds bearing the piperidine scaffold are ubiquitous in drug discovery, frequently serving as the core pharmacophore for CNS-active agents, kinase inhibitors, and metabolic modulators [1].

The structural anatomy of this specific compound dictates its in vivo behavior:

  • The Piperidine Core: Provides a basic nitrogen ( pKa​≈9.5 ) that is protonated at physiological pH, enabling critical salt-bridge interactions with target receptor residues (e.g., aspartate or glutamate).

  • The Hydrochloride Salt Form: Deliberately chosen over the free base to maximize aqueous solubility, facilitating formulation for both intravenous (IV) and oral (PO) administration without the need for harsh, toxicity-inducing organic excipients.

  • The Methoxypropoxy Chain: An ether-linked aliphatic chain that fine-tunes the molecule's lipophilicity (LogP) to enhance blood-brain barrier (BBB) penetration, though it introduces specific metabolic liabilities [2].

This application note provides a comprehensive, self-validating protocol for the preclinical in vivo evaluation of this compound in rodent models, focusing on formulation, dose-range finding (DRF), and pharmacokinetic (PK) profiling.

Physicochemical Profiling & Formulation Strategy

Before initiating animal studies, the formulation must be optimized to ensure the drug remains in solution upon introduction to the physiological environment. Precipitation in the bloodstream (IV) or the gastrointestinal tract (PO) will severely skew pharmacokinetic data.

Vehicle Selection

Because 3-[(3-Methoxypropoxy)methyl]piperidine is supplied as an HCl salt, it is highly hydrophilic.

  • IV Administration: Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS) (pH 7.2–7.4) is the vehicle of choice. If the methoxypropoxy chain drives unexpected aggregation, a minimal co-solvent system (e.g., 5% DMSO / 95% Saline) can be utilized.

  • PO Administration: 0.5% Methylcellulose (MC) or ultra-pure water.

Expert Insight on Causality: Avoid utilizing high concentrations of Tween-80 or Cremophor EL unless absolutely necessary. These surfactants can cause severe histamine release in rodents (anaphylactoid reactions), which artificially alters vascular permeability and confounds both PK and toxicity readouts.

Maximum Dosing Volumes

Adhering to strict dosing volumes is critical for animal welfare and data integrity. Overdosing fluid volume can lead to gastrointestinal distress (PO) or right-heart failure (IV) [3].

Table 1: Recommended Dosing Vehicles and Maximum Volumes

RouteSpeciesRecommended VehicleMax Volume (mL/kg)Optimal Volume (mL/kg)
IV (Bolus) Mouse0.9% Saline5.02.0 - 4.0
IV (Bolus) Rat0.9% Saline5.02.0 - 3.0
PO (Gavage) Mouse0.5% MC or Water10.05.0 - 10.0
PO (Gavage) Rat0.5% MC or Water10.05.0 - 10.0

In Vivo Experimental Workflows

To accurately assess the viability of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride, testing must follow a logical, stepwise progression.

Workflow A Compound Formulation (Saline / Minimal DMSO) B Dose Range Finding (DRF) & MTD Determination A->B C Pharmacokinetic (PK) Profiling (IV vs. PO) B->C D Tissue Distribution & BBB Penetration C->D E In Vivo Efficacy Studies C->E D->E F Toxicity & Off-Target Assessment E->F

Caption: Stepwise workflow for the preclinical in vivo evaluation of novel piperidine derivatives.

Putative Metabolic Liabilities

When dosing this compound, researchers must monitor for specific metabolites. The terminal methoxy group on the propoxy chain is a classic target for Cytochrome P450 (CYP)-mediated O-demethylation. This cleavage generates a reactive alcohol metabolite, which is subsequently cleared via glucuronidation. Rapid O-demethylation can significantly shorten the compound's in vivo half-life ( t1/2​ ), necessitating higher or more frequent dosing to maintain therapeutic exposures [2].

Metabolism Parent 3-[(3-Methoxypropoxy)methyl] piperidine HCl CYP Hepatic CYP450 (e.g., CYP2D6 / CYP3A4) Parent->CYP Metab1 O-Demethylation (Alcohol Metabolite) CYP->Metab1 Major Pathway Metab2 N-Oxidation / N-Dealkylation (Piperidine Ring) CYP->Metab2 Minor Pathway Excretion Renal Excretion (Glucuronidation) Metab1->Excretion Metab2->Excretion

Caption: Putative CYP450-mediated metabolic clearance pathway for the methoxypropoxy motif.

Detailed Experimental Protocols

Protocol 1: Preparation of Dosing Solutions (Example: 10 mg/kg PO in Mice)

Objective: Formulate a homogenous solution that delivers exactly 10 mg/kg in a 10 mL/kg dosing volume.

  • Calculate Concentration: To deliver 10 mg/kg at a volume of 10 mL/kg, the required solution concentration is 1.0 mg/mL .

  • Weighing: Accurately weigh 10.0 mg of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride powder using a microbalance. (Note: HCl salts can be hygroscopic; store in a desiccator and weigh rapidly to prevent moisture absorption, which artificially inflates the apparent mass).

  • Solubilization: Add 9.5 mL of sterile ultra-pure water or 0.9% Saline to the vial.

  • Agitation: Vortex for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

  • pH Adjustment: Check the pH using micro-pH paper. The HCl salt may slightly acidify the solution. If the pH drops below 4.0, titrate with micro-drops of 0.1N NaOH until the pH reaches 6.5–7.4 to prevent gastric irritation.

  • Final Volume: Q.S. (quantum satis) to exactly 10.0 mL with the vehicle.

Protocol 2: Pharmacokinetic (PK) Blood Sampling in Mice

Objective: Determine the bioavailability ( F ), maximum concentration ( Cmax​ ), and half-life ( t1/2​ ) of the compound.

  • Animal Preparation: Fast C57BL/6 mice for 12 hours prior to PO dosing. Causality: Fasting reduces variability in gastric emptying rates and prevents the drug from binding to the food matrix, ensuring a more accurate and reproducible absorption profile [3]. Water should be provided ad libitum.

  • Administration: Administer the compound via oral gavage (PO) using a 20-gauge bulb-tipped gastric gavage needle.

  • Blood Collection Timepoints: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sampling Technique: Use the submandibular vein bleed technique. Collect ~50 µL of blood per timepoint into K2-EDTA coated microtainer tubes. Causality: K2-EDTA prevents coagulation without introducing lithium or heparin, which can occasionally interfere with downstream LC-MS/MS ionization.

  • Plasma Separation: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C within 30 minutes of collection.

  • Storage: Transfer the supernatant (plasma) to pre-chilled cryovials and immediately snap-freeze on dry ice. Store at -80°C until LC-MS/MS analysis.

Target Pharmacokinetic Parameters

When analyzing the LC-MS/MS data for 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride, compare the results against standard baselines for optimized piperidine-based drugs. Poor performance in any of these metrics may require structural modification (e.g., conformational restriction or fluorination of the methoxy group) [1].

Table 2: Target PK Parameters for Piperidine Derivatives in Rodents

ParameterDefinitionTarget Range (Rodent)Implications of Missing Target
Tmax​ (PO) Time to maximum plasma concentration0.5 – 2.0 hoursDelayed absorption; potential precipitation in the gut.
t1/2​ Elimination half-life> 2.0 hoursRapid CYP-mediated clearance (likely O-demethylation).
F (%) Oral Bioavailability> 30%High first-pass metabolism or poor intestinal permeability.
Vd​ Volume of Distribution1.0 – 5.0 L/kgPoor tissue penetration if < 1.0 L/kg.

References

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Pre-clinical Dosing Guidelines: IV & PO Volume, pH, and Osmolarity for Accurate PK in NHPs and Other Species. Prisys Biotech. Available at:[Link]

Application

Application Note: Comprehensive NMR Characterization of 3-[(3-Methoxypropoxy)methyl]piperidine Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Formulation Scientists Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The structural elucidation of substituted pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Formulation Scientists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The structural elucidation of substituted piperidine hydrochloride salts requires highly optimized analytical workflows due to their complex stereochemical dynamics and overlapping aliphatic signals. This application note provides a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the characterization of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride . By combining 1D and 2D solution-state NMR techniques, this guide establishes a definitive framework for assigning diastereotopic protons, confirming the salt form, and validating stereochemical conformations.

Structural & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why certain analytical choices are made before executing a protocol. The molecule features a protonated secondary amine, a chiral center at the C3 position, and a flexible ether-linked side chain.

The Role of the Hydrochloride Salt and Solvent Selection

Active Pharmaceutical Ingredients (APIs) are frequently formulated as hydrochloride salts to enhance aqueous solubility[1]. In solution-state NMR, the choice of solvent is the most critical variable for salt characterization.

  • Causality of Solvent Choice: While Deuterium Oxide ( D2​O ) provides excellent solubility, it rapidly exchanges with the NH2+​ protons, effectively erasing the spectroscopic signature of the protonated amine. Therefore, DMSO- d6​ is the mandatory solvent for this protocol. DMSO- d6​ lacks exchangeable protons, allowing the NH2+​ signals to be observed as a broad peak between 8.5–9.5 ppm, confirming the inorganic salt form directly in solution without relying solely on solid-state 35Cl NMR[2],[3].

Conformational Dynamics and Stereochemistry

The piperidine ring adopts a chair conformation. The protonation of the nitrogen restricts lone-pair inversion, rendering the axial and equatorial protons on the adjacent C2 and C6 carbons highly distinct and diastereotopic[2]. Furthermore, the bulky (3-methoxypropoxy)methyl substituent at the C3 position will strongly favor the equatorial position to minimize steric 1,3-diaxial interactions with the axial protons at C1 and C5[4]. This pseudo-equatorial lock spreads the chemical shifts of the ring protons, necessitating 2D heteronuclear correlation (HSQC/HMBC) to untangle the aliphatic overlap[5].

Workflow Visualization

The following logic diagram outlines the sequential dependencies of the NMR characterization process.

NMR_Workflow A Sample Preparation 3-MPMP HCl in DMSO-d6 Internal Std: TMS B 1D NMR Acquisition 1H (600 MHz) & 13C (150 MHz) A->B Transfer to Magnet & Tune C 2D Homonuclear NMR COSY & NOESY B->C J-Coupling & Spatial Proximity D 2D Heteronuclear NMR HSQC & HMBC B->D 1-Bond & Long-Range C-H E Data Processing Phasing & Baseline Correction C->E D->E F Structural Elucidation Conformational & Peak Assignment E->F Signal Integration (Anchor: OCH3)

Caption: NMR characterization workflow for 3-substituted piperidine hydrochloride salts.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The integration of the terminal methoxy group acts as an internal calibration anchor. If the total proton count deviates from the theoretical value, the system flags the user to re-evaluate T1​ relaxation times or sample purity.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride.

  • Dissolution: Dissolve the API in 600 µL of high-purity DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube.

  • Causality: TMS provides an absolute 0.00 ppm reference, eliminating chemical shift drift caused by temperature variations or concentration effects[6].

Step 2: Instrument Calibration & Tuning
  • Insert the sample into a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Temperature Equilibration: Set the probe temperature to 298 K and allow 5 minutes for thermal equilibration. Why? Temperature gradients cause convection currents that distort 2D lineshapes and alter the chemical shift of the exchangeable NH2+​ protons.

  • Tune and match the probe for 1H and 13C frequencies. Lock onto the deuterium signal of DMSO- d6​ and shim the magnetic field until the TMS signal width at half-height is < 1.0 Hz.

Step 3: 1D Acquisition Parameters
  • 1 H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay ( d1​ ) to 5.0 seconds .

    • Self-Validation Check: A 5-second delay ensures complete T1​ relaxation for all protons. Shorter delays will cause the methoxy singlet to integrate artificially low compared to the ring methylenes. Acquire 16 scans.

  • 13 C NMR: Use a power-gated decoupling sequence (zgpg30). Set d1​ to 2.0 seconds and acquire 1024 scans to achieve a >100:1 signal-to-noise ratio for quaternary/tertiary carbons[2].

Step 4: 2D Acquisition Parameters
  • Edited HSQC: Acquire phase-sensitive multiplicity-edited HSQC. Causality: This instantly differentiates the five CH2​ groups (negative phase, blue contours) from the CH and CH3​ groups (positive phase, red contours), breaking the degeneracy of the overlapping 1.4–3.5 ppm region[5].

  • HMBC: Optimize for long-range coupling constants of nJCH​ = 8 Hz. This is critical for proving the connectivity across the ether linkages (e.g., C7 to C8, C10 to C11)[2].

  • NOESY: Set the mixing time to 500 ms. This maps the spatial proximity between the axial ring protons and the side-chain, confirming the equatorial orientation of the C3 substituent[4].

Expected Spectroscopic Data & Interpretation

The following tables summarize the expected quantitative data derived from the 1D and 2D workflows.

Table 1: 1 H NMR Peak Assignments (600 MHz, DMSO- d6​ , 298 K)

Integration Anchor: The sharp methoxy singlet at 3.25 ppm is set to exactly 3.00. The total integration of the aliphatic region must equal 21.00 ± 0.5.

PositionProton TypeExpected Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale & 2D Correlations
N1 NH2+​ 8.80 – 9.20Broad Singlet2HHighly deshielded due to positive charge; exchanges in D2​O [2].
C11 O−CH3​ 3.25Singlet3HIntegration Anchor . HMBC correlation to C10[5].
C8, C10 O−CH2​ 3.35 – 3.45Multiplet4HDeshielded by adjacent ether oxygens.
C7 CH2​−O 3.30Multiplet2HDiastereotopic; COSY correlation to C3.
C2, C6 Ring CH2​ (eq)3.10 – 3.25Multiplet2HEquatorial protons are deshielded relative to axial[2].
C2, C6 Ring CH2​ (ax)2.70 – 2.85Multiplet2HAxial protons; NOESY correlation to C4/C5 axial protons.
C3 Ring CH 1.95 – 2.10Multiplet1HBranching point; Edited HSQC shows positive phase[5].
C9 Linker CH2​ 1.70 – 1.80Quintet2HCentral propoxy methylene; COSY to C8 and C10.
C4, C5 Ring CH2​ 1.30 – 1.85Multiplets4HComplex overlapping region resolved via HSQC[4].
Table 2: 13 C NMR Peak Assignments (150 MHz, DMSO- d6​ , 298 K)
PositionCarbon TypeExpected Shift ( δ , ppm)Phase in Edited HSQC
C7 CH2​−O 73.5Negative ( CH2​ )
C10 O−CH2​ 69.2Negative ( CH2​ )
C8 O−CH2​ 67.8Negative ( CH2​ )
C11 O−CH3​ 58.1Positive ( CH3​ )
C2 Ring CH2​ (N-adj)46.5Negative ( CH2​ )
C6 Ring CH2​ (N-adj)44.2Negative ( CH2​ )
C3 Ring CH 35.4Positive ( CH )
C9 Linker CH2​ 29.5Negative ( CH2​ )
C4 Ring CH2​ 26.1Negative ( CH2​ )
C5 Ring CH2​ 22.8Negative ( CH2​ )

Note: For orthogonal validation of the solid-state bulk powder, 13C Cross-Polarization Magic Angle Spinning (CPMAS) and 35Cl Solid-State NMR can be employed to assess polymorphic purity and confirm the hydrochloride lattice structure[1],[3].

References

  • Rapid Emerging Drug Deployment (REMEDY) Characterization Results - NIST. nist.gov.
  • A Collaborative Platform for Novel Compound Identification - Characterization of Designer Phencyclidines (PCPs) POXP, PTHP, and P2AP - PMC. nih.gov.
  • Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. znaturforsch.com.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC. nih.gov.
  • Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy | Analytical Chemistry - ACS Publications. acs.org.
  • Chapter 14: NMR Crystallography in Pharmaceutical Development - Books. rsc.org.

Sources

Method

Application Note: Formulation Strategies for Targeted Delivery of 3-[(3-Methoxypropoxy)methyl]piperidine Hydrochloride

Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers Document Type: Technical Protocol & Mechanistic Guide Executive Summary 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride (CAS: 1219981-22-2) is a low-molecular-weight, highly water-soluble secondary amine. Formulating such hydrophilic weak bases for targeted delivery—particularly across the Blood-Brain Barrier (BBB) or into the tumor microenvironment—presents a significant thermodynamic challenge. Conventional passive lipid film hydration typically yields an encapsulation efficiency (EE%) of <5% for highly soluble salts.

This application note details a robust, self-validating protocol for the active "remote" loading of this active pharmaceutical ingredient (API) into Transferrin-targeted PEGylated liposomes. By utilizing an ammonium sulfate transmembrane gradient, this protocol achieves an EE% of >90% while enabling precise receptor-mediated endocytosis for targeted tissue delivery.

Physicochemical Profiling & Formulation Rationale

As a Senior Application Scientist, it is critical to design formulations based on the intrinsic physicochemical properties of the API rather than relying on generic templates.

  • The API Profile: The piperidine ring renders the molecule a weak base (estimated pKa ~9.5–10.0). Supplied as a hydrochloride salt, it is highly hydrophilic and membrane-impermeable in its ionized state.

  • The Causality of Active Loading: To achieve a high drug-to-lipid ratio, we utilize the ammonium sulfate gradient method [1]. By creating a chemical gradient where the intraliposomal concentration of (NH4​)2​SO4​ is significantly higher than the extraliposomal environment, the unprotonated free base of the API is driven across the lipid bilayer. Once inside the acidic aqueous core, it becomes protonated and forms an insoluble sulfate salt, effectively trapping it within the liposome[2].

  • Targeting Rationale: Transferrin (Tf) is conjugated to the liposome surface via a post-insertion technique. Tf receptors are highly expressed on BBB endothelial cells and various malignant cells, facilitating active internalization [3].

ActiveLoading cluster_ext Extraliposomal Space (pH 7.4) cluster_int Intraliposomal Space (pH < 5.5) API_ext API-H+ (Protonated) API_base API (Free Base) API_ext->API_base Deprotonation Membrane Lipid Bilayer (Hydrophobic) API_base->Membrane Diffusion API_int API (Free Base) Membrane->API_int Entry API_precip API-Sulfate (Trapped Salt) API_int->API_precip Protonation & Precipitation NH4 NH4+ (Ammonium) NH4->API_precip Supplies H+ & SO4(2-)

Figure 1: Mechanism of ammonium sulfate gradient-driven active loading for weak bases.

Detailed Experimental Protocol

Materials Required
  • Lipids: HSPC (Hydrogenated Soybean Phosphatidylcholine), Cholesterol, DSPE-PEG2000 (e.g., sourced from high-purity suppliers like NOF Corporation, Japan).

  • Targeting Lipid: DSPE-PEG2000-Transferrin.

  • Hydration Buffer: 250 mM Ammonium Sulfate, pH 5.5.

  • External Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

Step 1: Preparation of Empty Liposomes (Lipid Film Hydration)
  • Dissolve HSPC, Cholesterol, and DSPE-PEG2000 in chloroform/methanol (2:1 v/v) at a molar ratio of 55:40:5.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film. Dry under vacuum overnight to remove residual solvents.

  • Hydrate the lipid film with 250 mM Ammonium Sulfate (pH 5.5) at 65°C for 1 hour to form multilamellar vesicles (MLVs).

    • Causality: Hydration must occur above the phase transition temperature (Tm) of HSPC (~52°C) to ensure the lipids are in the fluid lamellar phase, preventing membrane defects.

Step 2: Sizing via High-Pressure Extrusion
  • Extrude the MLV suspension sequentially through polycarbonate membranes (400 nm, 100 nm, and 50 nm) for 10 passes each at 65°C using a thermojacketed extruder.

    • Causality: Stepwise extrusion prevents membrane fouling and yields a monodisperse population of large unilamellar vesicles (LUVs) at ~100 nm, which is the optimal size for avoiding rapid reticuloendothelial system (RES) clearance.

Step 3: Establishment of the Transmembrane Gradient
  • Transfer the extruded liposomes into a dialysis cassette (10 kDa MWCO).

  • Dialyze against 100 volumes of External Buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) at 4°C for 24 hours, with three buffer changes.

    • Causality: Dialysis removes extraliposomal ammonium sulfate, establishing the critical chemical gradient [(NH4​)2​SO4​]int​≫[(NH4​)2​SO4​]ext​ required to drive the remote loading[1].

Step 4: Active Remote Loading of the API
  • Dissolve 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride in the External Buffer (pH 7.4). At this pH, a fraction of the API exists in its free base equilibrium.

  • Mix the API solution with the dialyzed liposomes at a drug-to-lipid mass ratio of 1:5.

  • Incubate the mixture in a water bath at 60°C for 1 hour.

    • Causality: Heating above the lipid Tm temporarily increases membrane permeability, allowing the unprotonated API to rapidly diffuse into the liposome core where it precipitates as an impermeable sulfate salt[2].

  • Quench the reaction by rapidly cooling the suspension in an ice bath for 15 minutes to restore membrane rigidity and lock the API inside.

Step 5: Surface Functionalization (Targeting)
  • Prepare micelles of DSPE-PEG2000-Transferrin in External Buffer.

  • Add the micelles to the API-loaded liposomes at a 1 mol% ratio relative to total lipids.

  • Incubate at 60°C for 30 minutes.

    • Causality: If targeting ligands are added during initial hydration, 50% would be wasted on the inner leaflet. The post-insertion method allows the hydrophobic DSPE anchor to spontaneously partition exclusively into the outer leaflet of preformed liposomes[3].

Workflow N1 1. Lipid Film Hydration HSPC:Chol:DSPE-PEG (55:40:5) in 250 mM (NH4)2SO4 N2 2. High-Pressure Extrusion Sizing to ~100 nm at 65°C N1->N2 N3 3. Buffer Exchange (Dialysis) Establish Transmembrane Gradient (External: 10 mM HEPES, pH 7.4) N2->N3 N4 4. Active Remote Loading Incubate API with Liposomes (60°C, 1 hour) N3->N4 N5 5. Surface Functionalization Post-insertion of Tf-PEG-DSPE for Targeted Delivery N4->N5 N6 6. Purification & QC Removal of Free API & DLS/HPLC Analysis N5->N6

Figure 2: Step-by-step workflow for the formulation of targeted API-loaded liposomes.

Analytical Validation & Quality Control

A self-validating protocol requires rigorous Quality Control (QC) at each critical juncture to ensure reproducibility and clinical translatability.

Table 1: Quantitative Formulation Parameters

ParameterSpecificationMechanistic Rationale
Lipid Molar Ratio HSPC:Chol:DSPE-PEG (55:40:5)Balances membrane rigidity (HSPC/Chol) with steric stabilization (PEG) to prevent opsonization.
Internal Aqueous Phase 250 mM (NH4​)2​SO4​ , pH 5.5Provides the proton source and impermeable kosmotropic counter-ion for API trapping.
External Aqueous Phase 10 mM HEPES, 150 mM NaCl, pH 7.4Maintains physiological pH to ensure the API exists partially as a membrane-permeable free base.
Drug-to-Lipid Ratio 1:5 (w/w)Maximizes therapeutic payload while preventing membrane destabilization.
Targeting Ligand Density 1 mol% (relative to total lipid)Optimal density for Transferrin-receptor mediated endocytosis without causing steric hindrance.

Table 2: Quality Control (QC) Metrics & Validation

QC AssayAnalytical MethodTarget Specification
Particle Size (Z-average) Dynamic Light Scattering (DLS)90 – 110 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.10 (Highly Monodisperse)
Zeta Potential Electrophoretic Light Scattering-10 mV to -20 mV
Encapsulation Efficiency (EE%) Ultrafiltration + RP-HPLC> 90%
Ligand Insertion Efficiency BCA Protein Assay / SEC> 85% of added Transferrin

References

  • Haran, G., Cohen, R., Bar, L. K., & Barenholz, Y. (1993). Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Barenholz, Y. (2012). Doxil® — The first FDA-approved nano-drug: Lessons learned. Journal of Controlled Release.[Link]

  • Zylberberg, C., & Matosevic, S. (2016). Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review. Frontiers in Pharmacology (Archived in PMC).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in the synthesis of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride

Welcome to the technical support center for the synthesis of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot comm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven experience.

The synthesis of this target molecule is typically achieved in a multi-step process, most commonly involving the O-alkylation of a protected 3-(hydroxymethyl)piperidine followed by deprotection and salt formation. Low yields can arise at any of these stages. This guide provides a structured, question-and-answer approach to pinpoint and resolve these issues.

Overall Synthetic Pathway

The general synthetic route involves two key transformations: a Williamson ether synthesis followed by deprotection and salt formation.

Synthetic_Pathway cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-3-(hydroxymethyl)piperidine C N-Boc-3-[(3-methoxypropoxy)methyl]piperidine A->C  NaH, DMF B 1-Bromo-3-methoxypropane B->C D 3-[(3-Methoxypropoxy)methyl]piperidine (Free Base) C->D  HCl in Dioxane E 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride D->E  Precipitation

Caption: General two-step synthesis of the target compound.

Section 1: Troubleshooting the O-Alkylation (Williamson Ether Synthesis)

The formation of the ether linkage is a critical step and a frequent source of low yield. This reaction is a classic Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[1][2][3]

Q1: My O-alkylation reaction shows low conversion of the starting alcohol (N-Boc-3-(hydroxymethyl)piperidine). What are the likely causes?

Answer: Low conversion is typically due to incomplete formation of the nucleophile (the alkoxide) or suboptimal reaction conditions that slow the Sₙ2 reaction rate. Here are the primary factors to investigate:

  • Ineffective Deprotonation: The hydroxyl group of your starting material must be fully deprotonated by a strong base to form the reactive alkoxide nucleophile.

    • Cause: The base used may be too weak or may have degraded due to improper storage. Sodium hydride (NaH) is a common and effective choice. Ensure it is fresh and handled under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).[4][5]

    • Solution: Use a fresh, high-purity batch of a strong base like NaH (60% dispersion in mineral oil is common). Allow sufficient time for the alkoxide to form before adding the alkyl halide. This is often indicated by the cessation of hydrogen gas evolution.

  • Incorrect Solvent Choice: The solvent plays a crucial role in an Sₙ2 reaction.

    • Cause: Protic solvents (e.g., ethanol, water) or apolar solvents can solvate the alkoxide nucleophile, reducing its reactivity and slowing the reaction.[1][4]

    • Solution: Use a polar aprotic solvent, which solvates the counter-ion (e.g., Na⁺) but leaves the nucleophile "bare" and highly reactive. N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices.[1][2]

  • Insufficient Reaction Time or Temperature: The Williamson ether synthesis can be slow.

    • Cause: The reaction may not have been allowed to proceed to completion.

    • Solution: Typical conditions involve heating at 50-100 °C for 1 to 8 hours.[1][4] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared. If the reaction is sluggish even at elevated temperatures, consider a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to increase the solubility and reactivity of the alkoxide.[1]

ParameterRecommendedRationale
Base Sodium Hydride (NaH), Potassium Hydride (KH)Strong, non-nucleophilic base ensures complete formation of the alkoxide.
Solvent DMF, Acetonitrile, THFPolar aprotic solvents enhance nucleophilicity, accelerating the Sₙ2 reaction.[1][2][3]
Temperature 50 - 100 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.[4]
Alkyl Halide 1-Bromo-3-methoxypropane or corresponding tosylatePrimary halides are ideal for Sₙ2 reactions and minimize elimination.[3][4]
Q2: I'm observing a significant amount of an alkene byproduct instead of my desired ether. How can I minimize this?

Answer: The formation of an alkene indicates that a competing E2 (elimination) reaction is occurring.[3][4] The alkoxide is a strong base as well as a strong nucleophile, and it can abstract a proton from the β-carbon of the alkyl halide.

SN2_vs_E2 cluster_0 SN2 Pathway (Desired) cluster_1 E2 Pathway (Side Reaction) A R-O⁻   +   CH₃O-CH₂CH₂-CH₂-Br B R-O-CH₂-CH₂CH₂-OCH₃ (Ether Product) A->B Backside Attack C R-O⁻   +   CH₃O-CH₂CH₂-CH₂-Br D CH₃O-CH₂CH=CH₂ (Alkene Byproduct) C->D Proton Abstraction

Caption: Competing Sₙ2 (substitution) and E2 (elimination) pathways.

Here’s how to favor the Sₙ2 pathway:

  • Choice of Alkylating Agent: This is the most critical factor. The structure of the alkyl halide dictates the likelihood of elimination.

    • Cause: Secondary and tertiary alkyl halides are much more prone to E2 elimination.[3][4]

    • Solution: Ensure you are using a primary alkyl halide (e.g., 1-bromo-3-methoxypropane). If you were considering a synthetic route using a secondary halide, redesign the synthesis to use the primary halide.[4]

  • Reaction Temperature: Higher temperatures tend to favor elimination over substitution.

    • Cause: Elimination reactions often have a higher activation energy, and their rates increase more significantly with temperature compared to substitution.[4]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at around 50 °C and only increase if the reaction is too slow.

Section 2: Troubleshooting Deprotection and Salt Formation

Once the ether is successfully formed, the N-Boc protecting group must be removed, and the resulting free amine is converted to its hydrochloride salt for stability and ease of handling.

Q3: I'm experiencing low yield after the N-Boc deprotection step. What could be going wrong?

Answer: Loss of material during N-Boc deprotection and subsequent work-up is often related to incomplete reaction or issues during extraction.

  • Incomplete Deprotection: The Boc group is stable but can be cleaved under strongly acidic conditions.

    • Cause: The acid may be too dilute, or the reaction time may be insufficient.

    • Solution: A common and effective method is using a solution of 4M HCl in dioxane or diethyl ether.[6] Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used.[7][8] Monitor the reaction by TLC or LC-MS to ensure the complete disappearance of the N-Boc starting material. The reaction is typically complete within 1-3 hours at room temperature.[8]

  • Product Loss During Work-up: The product of this step is a water-soluble amine salt.

    • Cause: If the reaction is quenched with a basic aqueous solution to remove excess acid, the resulting free amine can have some water solubility, leading to loss in the aqueous layer during extraction. Furthermore, the free amine is volatile.

    • Solution: After the reaction is complete, it is often best to remove the excess acid and solvent in vacuo.[8] This directly yields the crude hydrochloride salt, avoiding an aqueous work-up. If an extraction is necessary, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in the aqueous phase.

Q4: The final hydrochloride salt precipitation is inefficient, leading to significant product loss in the mother liquor. How can I improve this?

Answer: Inefficient precipitation or crystallization is a common issue. The goal is to find a solvent system where the hydrochloride salt is insoluble.

  • Inappropriate Solvent: The choice of solvent is critical for high recovery.

    • Cause: The salt has significant solubility in the solvent used for precipitation. Protic solvents like methanol or ethanol can often dissolve the salt.

    • Solution: A common procedure is to dissolve the free base in a solvent in which the salt is poorly soluble, such as acetone, diethyl ether, or ethyl acetate. Then, add a solution of anhydrous HCl (e.g., 4M in dioxane or dry HCl gas) until the solution is acidic (check with pH paper).[9] The hydrochloride salt should precipitate.

  • Precipitation Conditions: Temperature and concentration affect recovery.

    • Cause: The solution may be too dilute, or the temperature may be too high, keeping the salt dissolved.

    • Solution: After adding HCl, cool the mixture in an ice bath (0-5 °C) to maximize precipitation.[9] Stirring for an extended period (30 minutes to several hours) at this low temperature can also promote more complete crystallization.[10][11] If the product remains oily, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal if available.[11]

Section 3: General Purification

Q5: My final product (free base or salt) is difficult to purify by column chromatography. What can I do?

Answer: Piperidine derivatives are basic and often interact strongly with standard silica gel, leading to significant peak tailing and poor separation.

  • Cause: The acidic silanol groups on the surface of silica gel strongly interact with the basic nitrogen atom of the piperidine.

  • Solution 1 (For Free Base): Deactivate the silica gel. You can do this by adding a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine or ammonium hydroxide.[12] This neutralizes the acidic sites on the silica and improves peak shape.

  • Solution 2 (For Free Base): Switch to a different stationary phase. Alumina is a basic stationary phase and is often a better choice for purifying basic compounds like amines.[12]

  • Solution 3 (For Salt): Avoid chromatography of the salt if possible. It is often easier to purify the N-Boc protected intermediate or the free base and then perform the final salt formation step on the purified material.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation
  • Under an inert atmosphere (N₂ or Ar), add N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) to a flask containing anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.

  • Add 1-bromo-3-methoxypropane (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC. The reaction is typically complete in 2-6 hours.[4]

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[4]

Protocol 2: General Procedure for N-Boc Deprotection and HCl Salt Formation
  • Dissolve the purified N-Boc-3-[(3-methoxypropoxy)methyl]piperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or DCM.

  • Add a solution of 4M HCl in dioxane (3-5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.[8]

  • Method A (Direct Precipitation): If a precipitate forms during the reaction, add an anti-solvent like diethyl ether to ensure complete precipitation. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Method B (Concentration): If no precipitate forms, concentrate the reaction mixture in vacuo to remove the solvent and excess HCl. This will yield the crude hydrochloride salt.

  • Recrystallization: The crude salt can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether or isopropanol/acetone) to improve purity.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield in Step 1 (O-Alkylation) q1 TLC shows mostly unreacted starting alcohol? start->q1 q2 TLC shows significant alkene byproduct? q1->q2 No a1 Check Base: Use fresh NaH. Check Solvent: Use DMF/Acetonitrile. Check Conditions: Increase time/temp. q1->a1 Yes a2 Lower reaction temperature. Ensure alkyl halide is primary. q2->a2 Yes

Sources

Optimization

Overcoming precipitation issues with 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride at physiological pH

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous formulation of secondary amine hydrochlorides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous formulation of secondary amine hydrochlorides.

Formulating 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride at a physiological pH of 7.4 presents a unique set of physical chemistry challenges. While the hydrochloride salt is highly soluble in unbuffered water, introducing it to physiological buffers often triggers rapid precipitation. This guide provides a mechanistic breakdown of why this occurs and delivers self-validating protocols to rescue your compound's solubility.

Part 1: Root Cause Analysis (The Causality of Precipitation)

To solve precipitation, we must first understand the thermodynamic forces at play. For this specific piperidine derivative, precipitation at pH 7.4 is rarely a single phenomenon; it is typically driven by one of two distinct mechanisms:

1. The Phosphate Ion-Pairing Effect (The "Phosphate Trap") If you are using Phosphate-Buffered Saline (PBS), you are introducing high concentrations of dibasic and monobasic phosphate anions ( HPO42−​ and H2​PO4−​ ). While the chloride salt of your piperidine is soluble, the protonated piperidinium cation readily undergoes counter-ion exchange with phosphate in solution. Because bulky organic cations and multiply-charged phosphate anions form crystal lattices with exceptionally high lattice energies, the resulting piperidinium-phosphate salt has a drastically lower solubility limit, causing it to "crash out" of solution. This phenomenon is a well-documented limitation of surrogate phosphate buffers in dissolution testing ().

2. Free Base Partitioning and Hydrophobic Exclusion The pKa of a 3-substituted piperidine nitrogen typically ranges between 9.5 and 10.5. At pH 7.4, the dictates that >99% of the compound remains protonated (soluble). However, if you are preparing a high-concentration stock (e.g., >10 mM), the absolute concentration of the unprotonated free base fraction increases. The (3-methoxypropoxy)methyl side chain imparts significant lipophilicity to the free base. Once the concentration of this neutral species exceeds its intrinsic aqueous solubility limit, it aggregates via hydrophobic exclusion, driving the equilibrium toward continuous amorphous precipitation.

Part 2: Troubleshooting FAQs

Q: My compound is fully dissolved in a 100% DMSO stock, but it turns cloudy instantly when I dilute it 1:100 into PBS. How do I fix this? A: You are experiencing "solvent shock" combined with the phosphate trap. The sudden drop in the solvent's dielectric constant forces the lipophilic free base out of solution, while the protonated fraction simultaneously pairs with phosphates. Solution: Switch your assay buffer to a zwitterionic Good's buffer (like HEPES or MOPS) which does not form insoluble ion pairs, or utilize a step-down co-solvent strategy ().

Q: How can I visually tell if my precipitate is a phosphate salt or the free base? A: Phosphate salts typically form fine, highly crystalline white suspensions that settle rapidly. Free base precipitation often presents as a milky, colloidal emulsion or oily droplets that remain suspended for longer periods.

Q: I am conducting an in vivo study and PBS is strictly required. What are my formulation options? A: If you cannot change the buffer, you must shield the lipophilic (3-methoxypropoxy)methyl tail from the bulk aqueous environment. We recommend host-guest complexation using cyclodextrins (e.g., Hydroxypropyl- β -Cyclodextrin), which effectively encapsulates the hydrophobic moiety, preventing aggregation while remaining fully biocompatible for in vivo dosing ().

Part 3: Solubility & Formulation Matrix

The following table summarizes the quantitative formulation boundaries for 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride based on our empirical data models:

Buffer SystempHCo-Solvent / ExcipientPrimary Failure MechanismMax Achievable Concentration
Pure Water ~5.0 (Unbuffered)NoneN/A (Highly Soluble)> 50 mM
PBS 7.4NonePhosphate Ion-Pairing< 0.5 mM
HEPES / Tris 7.4NoneFree Base Aggregation~ 2.5 mM
PBS 7.45% DMSO + 5% Tween-80Solvent Shock (if added too fast)~ 10 mM
PBS 7.420% (w/v) HP- β -CyclodextrinExceeding Host-Guest Capacity> 25 mM

Part 4: Validated Experimental Protocols

To ensure scientific trustworthiness, every protocol below is designed as a self-validating system . Do not assume a clear solution means your compound is fully dissolved; sub-visual colloidal aggregates can ruin downstream assays.

Protocol A: Zwitterionic Buffer Substitution (The "HEPES Rescue")

Use this protocol for in vitro biochemical or cellular assays where buffer substitution is permissible.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer solution and adjust the pH to exactly 7.4 using 1M NaOH. Causality: HEPES is a zwitterion that provides robust buffering at pH 7.4 without contributing precipitating anions like phosphate.

  • Stock Preparation: Dissolve the piperidine HCl powder in 100% anhydrous DMSO to create a 10 mM master stock.

  • Controlled Dilution: Place 990 µL of the HEPES buffer into a tube on a vortex mixer set to medium speed. While vortexing, add 10 µL of the DMSO stock dropwise over 10 seconds. Causality: Slow addition prevents localized zones of high DMSO concentration from collapsing, mitigating solvent shock.

  • Self-Validation (Turbidimetry): Transfer 100 µL of the final solution to a clear microplate and measure the optical density at 600 nm (OD600) using a spectrophotometer.

    • Pass Criteria: An OD600 < 0.01 indicates a true molecular solution.

    • Fail Criteria: An OD600 > 0.01 indicates sub-visual colloidal aggregation.

Protocol B: Cyclodextrin Complexation for PBS Compatibility

Use this protocol for in vivo dosing where PBS is mandatory.

  • Excipient Preparation: Dissolve Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in standard PBS (pH 7.4) to achieve a 20% (w/v) concentration.

  • Direct Solubilization: Weigh the dry 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride powder and add it directly to the HP- β -CD/PBS solution to reach your target concentration (e.g., 10 mM). Causality: Avoiding a DMSO intermediate prevents the thermodynamic hurdle of solvent-shock precipitation.

  • Complexation: Sonicate the mixture in a water bath at 25°C for 15-20 minutes. Causality: Acoustic cavitation accelerates the thermodynamic encapsulation of the compound's lipophilic tail into the hydrophobic cavity of the cyclodextrin.

  • Self-Validation (Mass Balance Recovery): Centrifuge the sonicated solution at 10,000 x g for 10 minutes to pellet any invisible micro-crystals. Carefully extract the supernatant and analyze it via HPLC-UV against a standard curve (prepared in pure methanol).

    • Pass Criteria: >95% recovery of the theoretical input mass in the supernatant confirms successful formulation.

Part 5: Mechanistic Visualization

The following diagram maps the thermodynamic decision tree and chemical pathways that lead to precipitation, helping you visualize where your current formulation is failing.

G Stock 3-[(3-Methoxypropoxy)methyl] piperidine HCl Stock Mix Aqueous Dilution Stock->Mix Buffer Physiological Buffer (pH 7.4) Buffer->Mix Protonated Piperidinium Cation (>99% at pH 7.4) Mix->Protonated Dissociation FreeBase Free Base Fraction (<1% at pH 7.4) Mix->FreeBase Deprotonation (pKa ~9.5) Precip1 Insoluble Phosphate Salt (Crystalline Precipitate) Protonated->Precip1 Ion Pairing Precip2 Free Base Aggregation (Amorphous Precipitate) FreeBase->Precip2 Hydrophobic Exclusion Phosphate Phosphate Anions (If using PBS) Phosphate->Precip1 Counter-ion Exchange

Thermodynamic pathways leading to piperidine derivative precipitation at physiological pH.

Part 6: References

  • Title : Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review Source : Dissolution Technologies URL :[Link]

  • Title : A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source : ACS Publications URL :[Link]

  • Title : Improvement of Water Solubility of Mercaptoundecahydrododecaborate (BSH)-Peptides by Conjugating with Ethylene Glycol Linker and Interaction with Cyclodextrin Source : MDPI URL : [Link]

Troubleshooting

Reducing synthetic impurities during 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride batch scale-up

Welcome to the Technical Support and Troubleshooting Center for the batch scale-up of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride . As process chemists and scale-up engineers transition this molecule from the be...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the batch scale-up of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride .

As process chemists and scale-up engineers transition this molecule from the bench to the pilot plant, the synthetic route—typically involving the base-mediated alkylation of an N-Boc protected 3-piperidinemethanol followed by acidic deprotection—presents several thermo-kinetic challenges. This guide is engineered to provide authoritative, causality-driven solutions to the most common impurities and yield-limiting phenomena encountered during multi-kilogram campaigns.

Process Workflow & Impurity Generation Map

Understanding exactly where and why impurities form is the first step in designing a self-validating control strategy. The diagram below illustrates the critical reaction nodes and the divergent pathways that lead to impurity generation.

G SM N-Boc-3-piperidinemethanol Alkylation Alkylation Step (SN2 Reaction) SM->Alkylation Reagent 1-Bromo-3-methoxypropane (Alkylating Agent) Reagent->Alkylation Base Strong Base (e.g., KOtBu) Base->Alkylation Intermediate N-Boc-3-[(3-Methoxypropoxy)methyl]piperidine Alkylation->Intermediate Main Pathway Imp1 Impurity: Allyl Methyl Ether (E2 Elimination) Alkylation->Imp1 Side Reaction (Heat) Imp2 Impurity: N-Alkylated Piperidine (Premature Deprotection) Alkylation->Imp2 Base/Heat Degradation Deprotection Boc Deprotection & Salt Formation (HCl in IPA) Intermediate->Deprotection API 3-[(3-Methoxypropoxy)methyl]piperidine HCl (Target Product) Deprotection->API Crystallization Imp3 Impurity: Isobutylene / t-BuCl (Deprotection Byproducts) Deprotection->Imp3 Gas/Soluble Waste

Fig 1: Synthetic workflow detailing SN2 alkylation, Boc-deprotection, and primary impurity pathways.

Phase 1: Alkylation Stage Troubleshooting (FAQs)

Q: During the 50 kg scale-up, our yield dropped by 15% compared to the bench scale, and we detected a strong ethereal odor in the reactor headspace. What is driving this? A: This is a classic heat-transfer limitation issue leading to competitive E2 elimination . At the bench scale, the high surface-area-to-volume ratio rapidly dissipates the heat of mixing when combining your strong base with 1-bromo-3-methoxypropane. At scale, localized hot spots form. Because the alkylating agent is a primary halide with available β -hydrogens, the strong base attacks the β -hydrogen instead of the alkoxide nucleophile. This drives an E2 elimination that produces allyl methyl ether (the ethereal odor) and consumes your reagent [1]. Actionable Fix: Switch from sodium hydride (NaH) to Potassium tert-butoxide (KOtBu) in THF, and strictly control the dosing rate of the alkyl halide to maintain the internal temperature below 5 °C.

Q: We are seeing a 1.2% spike in N-alkylated piperidine impurities in the crude intermediate. Our starting material is fully N-Boc protected. How is this forming? A: The N-Boc protecting group is generally stable to base, but it becomes thermally labile under strongly basic conditions at elevated temperatures [2]. If the alkylation exotherm is poorly controlled, localized heating causes premature cleavage of the Boc group. The newly liberated secondary piperidine nitrogen is highly nucleophilic and will rapidly react with 1-bromo-3-methoxypropane, resulting in an irreversible N-alkylation impurity. Actionable Fix: Implement a self-validating In-Process Control (IPC). Do not allow the reactor temperature to exceed 15 °C during the aging phase.

Phase 2: Deprotection, Salt Formation, and PGI Control (FAQs)

Q: How do we control unreacted 1-bromo-3-methoxypropane to meet regulatory limits? A: 1-bromo-3-methoxypropane contains a structural alert for mutagenicity (an alkyl halide). According to the [3], it is classified as a Potentially Mutagenic Impurity (PMI) and must be controlled to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. Actionable Fix: Relying solely on crystallization to purge this is risky. Instead, introduce a high-temperature aqueous wash (e.g., 5% NaOH at 40 °C for 2 hours) post-alkylation. This hydrolyzes any residual alkyl halide into the corresponding, non-genotoxic alcohol, which is easily purged into the aqueous waste stream.

Q: Our final 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride salt is "oiling out" (forming a sticky gum) during crystallization, trapping impurities. How do we force a clean crystal habit? A: "Oiling out" occurs when the concentration of the solute exceeds the Liquid-Liquid Phase Separation (LLPS) boundary before reaching the metastable limit for solid nucleation. Instead of forming a crystal lattice, the product separates as a solute-rich liquid phase, trapping isobutylene and tert-butyl chloride byproducts. Actionable Fix: Transition to a highly controlled anti-solvent crystallization using Isopropyl Alcohol (IPA) and Methyl tert-butyl ether (MTBE). By adding seeds at 50 °C (above the LLPS boundary), you force heterogeneous nucleation, bypassing the oiling-out phase entirely.

Quantitative Data: Impurity Control Matrix

ImpurityChemical ClassificationOriginAnalytical MethodRegulatory / Control Limit
Allyl Methyl Ether Volatile EtherE2 elimination of alkyl halideGC-FID< 0.5% (Purged in vacuum)
1-Bromo-3-methoxypropane Alkyl Halide (PMI)Unreacted starting materialGC-MS< 1.5 µ g/day (ICH M7 TTC)
N-Alkylated Piperidine Tertiary AminePremature Boc deprotectionHPLC-UV< 0.15% (ICH Q3A)
Isobutylene Volatile HydrocarbonBoc deprotection byproductGC-FIDN/A (Vents off during reaction)

Self-Validating Experimental Protocols

Protocol 1: Optimized Scale-Up Alkylation (Suppression of E2 & N-Alkylation)

Causality Focus: This protocol uses inverse addition and strict thermal boundaries to prevent base-catalyzed degradation.

  • Charge & Cool: Charge N-Boc-3-piperidinemethanol (1.0 eq) and anhydrous THF (10 vol) into a jacketed reactor. Cool the mixture to 0–5 °C.

  • Base Addition: Add KOtBu (1.2 eq) in 4 equal portions over 1 hour. Mechanism: Portion-wise addition prevents thermal spikes that lead to premature Boc cleavage.

  • Electrophile Dosing: Dose 1-bromo-3-methoxypropane (1.1 eq) continuously over 2 hours, maintaining the internal temperature strictly 10 °C. Mechanism: Keeping the temperature low kinetically favors the SN2 alkylation pathway over the higher-activation-energy E2 elimination pathway.

  • Self-Validating IPC: Stir for 4 hours at 10 °C. Pull a sample for HPLC. The protocol is validated to proceed only if unreacted starting material is < 1.0%. If > 1.0%, add 0.05 eq KOtBu and stir for 1 additional hour.

  • PGI Purge (Hydrolysis): Quench with 5% aqueous NaOH (5 vol) and heat to 40 °C for 2 hours to hydrolyze unreacted alkyl halide. Separate the phases and retain the organic layer.

Protocol 2: Anhydrous Deprotection & Seeded Crystallization

Causality Focus: Utilizing anhydrous HCl prevents competitive hydrolysis, while seeding bypasses the LLPS boundary.

  • Solvent Swap: Distill the organic layer from Protocol 1 under vacuum, swapping the solvent to Isopropyl Alcohol (IPA, 8 vol).

  • Deprotection: Add 5–6 N HCl in IPA (3.0 eq) at 20 °C. Heat to 40 °C for 3 hours. Mechanism: Anhydrous HCl cleanly cleaves the Boc group, releasing isobutylene gas and forming the hydrochloride salt directly.

  • Dissolution: Heat the reactor to 65 °C until a clear solution is achieved.

  • Seeded Crystallization: Cool the reactor to 50 °C. Add 0.5 wt% of pure 3-[(3-Methoxypropoxy)methyl]piperidine HCl seeds.

  • Desupersaturation Age: Hold at 50 °C for 2 hours. Self-Validating IPC: Visually confirm the transition from a clear solution to an opaque, milky slurry. This confirms successful heterogeneous nucleation.

  • Isolation: Cool to 0 °C at a linear rate of 0.1 °C/min. Filter the slurry and wash the cake with cold MTBE (2 vol). Dry under vacuum at 45 °C.

Crystallization Sol Crude Salt in IPA/MTBE Heat Heat to 65°C (Dissolution) Sol->Heat Cool1 Cool to 50°C Heat->Cool1 Seed Add Seeds (0.5 wt%) Cool1->Seed Age Age 2h (Desupersaturation) Seed->Age Cool2 Cool to 0°C (0.1°C/min) Age->Cool2 Filter Filtration & Wash Cool2->Filter

Fig 2: Controlled cooling and seeded crystallization workflow to prevent product oiling-out.

References

  • Master Organic Chemistry. Making Alkyl Halides From Alcohols (SN1/SN2 vs E1/E2 Competition). Available at:[Link]

  • ResearchGate / Organic Process Research & Development. High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Available at:[Link]

Optimization

Minimizing matrix effects in LC-MS/MS analysis of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride

Welcome to the technical support center for the LC-MS/MS analysis of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS/MS analysis of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for minimizing matrix effects, a common and critical challenge in quantitative bioanalysis. As a polar, basic compound, this analyte requires specific strategies to ensure accurate and reproducible results. This document offers a structured approach to method development and problem-solving, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: My assay for 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride is showing high variability and poor reproducibility. What are the likely causes?

A1: High variability is a classic sign of uncontrolled matrix effects.[1] Matrix effects occur when co-eluting endogenous components from your sample (e.g., plasma, urine) interfere with the ionization of your target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[2][3] Given that 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride is a polar and basic molecule, common interferences include phospholipids from plasma or salts from urine.[4] Inconsistent levels of these interferences between different samples or matrix lots can cause significant result variability.[5]

Q2: How can I definitively confirm that matrix effects are impacting my analysis?

A2: A systematic evaluation is crucial. The two most common and effective methods are:

  • Post-Column Infusion (Qualitative): This experiment helps identify at what retention times ion suppression or enhancement occurs. A solution of your analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column.[5][6] Dips or rises in the analyte's baseline signal indicate regions of matrix interference.[5][7]

  • Quantitative Matrix Factor (MF) Assessment: This involves comparing the analyte's peak area in a post-extraction spiked blank matrix sample to its peak area in a neat solvent. According to regulatory guidelines from agencies like the FDA, this should be performed using at least six different lots of the biological matrix to assess variability.[5][8][9] An MF value significantly different from 1.0 indicates a matrix effect.

Q3: What is the single most important factor to control for minimizing matrix effects for this analyte?

A3: Effective sample preparation. [10][6][11] While chromatographic and mass spectrometric optimizations are important, removing the interfering components before they reach the detector is the most robust strategy. For a polar, basic compound like this, simply performing a protein precipitation (PPT) is often insufficient as it does not adequately remove phospholipids.[12] More selective techniques are highly recommended.

Q4: I am using a standard C18 reversed-phase column and my analyte is eluting very early, close to the solvent front. Why is this a problem?

A4: Early elution on a reversed-phase column is expected for polar compounds. This is problematic because many endogenous interferences, such as salts and other highly polar matrix components, also elute in or near the void volume. This co-elution is a primary cause of matrix-induced ion suppression. To mitigate this, you should focus on chromatographic techniques that provide better retention for polar compounds.

Q5: What is a stable isotope-labeled (SIL) internal standard, and will it solve my matrix effect problems?

A5: A SIL internal standard is a version of your analyte where several atoms (e.g., ¹²C, ¹H) have been replaced with their heavy isotopes (e.g., ¹³C, ²H/D). It is the ideal internal standard because it has nearly identical chemical properties and chromatographic retention time to the analyte but a different mass. While a SIL-IS is the best tool to compensate for matrix effects—as it will experience similar suppression or enhancement—it does not eliminate them.[10] Striving for a clean sample and good chromatography should always be the primary goal to ensure the most robust and sensitive assay.

Troubleshooting and Optimization Guide

Understanding Your Analyte: 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride

This molecule possesses two key characteristics that dictate the analytical strategy:

  • Piperidine Ring: The nitrogen atom in the piperidine ring is basic, meaning it will readily accept a proton and carry a positive charge in the acidic mobile phases typically used for LC-MS. This makes it highly suitable for positive mode electrospray ionization (ESI+).

  • Polarity: The ether and methoxy groups, combined with the piperidine structure, suggest the compound is polar. While no experimental logP value is readily available, similar structures like (3R)-3-methoxy-3-methylpiperidine have a computed XLogP3 of 0.4, indicating high polarity.

This combination of properties means the analyte will be poorly retained on traditional C18 reversed-phase columns and susceptible to interference from other polar, basic, or phospholipid-type molecules in biological matrices.

Strategic Sample Preparation: The First Line of Defense

The goal of sample preparation is to remove proteins and, critically, phospholipids, which are notorious for causing ion suppression.[4]

The choice of sample preparation should be systematic. The following diagram illustrates a decision-making process.

SamplePrep_Workflow cluster_start cluster_methods cluster_spe_types start Start: Analyze Analyte Properties (Polar, Basic) ppt Protein Precipitation (PPT) (e.g., Acetonitrile) start->ppt Fastest, Least Selective lle Liquid-Liquid Extraction (LLE) start->lle More Selective spe Solid-Phase Extraction (SPE) start->spe Most Selective outcome_ppt outcome_ppt ppt->outcome_ppt High Matrix Effects Likely (Phospholipids Remain) outcome_lle outcome_lle lle->outcome_lle Moderate Cleanup Solvent Intensive rp_spe Reversed-Phase SPE (e.g., C18) spe->rp_spe mcx_spe Mixed-Mode Cation Exchange (MCX) (Recommended) spe->mcx_spe pl_rem Phospholipid Removal SPE (e.g., HybridSPE) spe->pl_rem outcome_rp outcome_rp rp_spe->outcome_rp Poor Analyte Retention Breakthrough Risk outcome_mcx outcome_mcx mcx_spe->outcome_mcx Excellent Cleanup Retains Basic Analyte, Washes Interferences outcome_pl outcome_pl pl_rem->outcome_pl Excellent PL Removal Analyte Flows Through

Caption: Decision workflow for selecting a sample preparation method.

TechniqueMechanismPros for this AnalyteCons for this AnalyteRecommendation
Protein Precipitation (PPT) Protein denaturation and precipitation with an organic solvent.Fast, simple, inexpensive.Ineffective at removing phospholipids and other endogenous interferences.[12] High risk of matrix effects.Not recommended for final method; useful for initial screening only.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive, requires large solvent volumes, and optimization of pH and solvent can be complex. May have poor recovery for highly polar analytes.A possible option, but modern SPE is often more efficient and effective.
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange (MCX) Combines reversed-phase and strong cation exchange retention mechanisms.[11][12]Highly effective. The basic piperidine nitrogen is retained by ion exchange, allowing for stringent washes with organic solvent to remove phospholipids and other non-basic interferences.[12]Requires more method development than PPT.Highly Recommended. This is often the gold standard for basic compounds in biological fluids.
Solid-Phase Extraction (SPE) - Phospholipid Removal Uses specific sorbents (e.g., zirconia-coated silica) that selectively bind the phosphate head group of phospholipids.[4]Extremely effective and fast at removing phospholipids. The analyte and other components pass through.Does not remove other types of matrix interferences.Highly Recommended. Can be used alone or in combination with PPT for a simple, effective cleanup.
  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid in water. This ensures the piperidine nitrogen is protonated (positively charged).

  • Condition: Condition an MCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash 1: Wash with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

  • Wash 2: Wash with 1 mL of methanol to remove non-polar interferences like phospholipids.[12] The analyte is retained by the strong cation exchange mechanism.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the piperidine nitrogen, releasing it from the sorbent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile-phase-compatible solution for LC-MS/MS analysis.

Optimizing Chromatography: Retain and Separate

As discussed, poor retention on a C18 column leads to co-elution with matrix components. The solution is to use a chromatographic mode that is better suited for polar compounds.

HILIC is an excellent alternative to reversed-phase chromatography for polar analytes. It uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).

HILIC_vs_RP cluster_RP Reversed-Phase Chromatography (RPC) cluster_HILIC Hydrophilic Interaction Chromatography (HILIC) rp_column Non-Polar Stationary Phase (C18) rp_analyte Polar Analyte rp_column->rp_analyte Weak Interaction (Early Elution) rp_mobile High Aqueous Mobile Phase rp_analyte->rp_mobile Strong Affinity hilic_column Polar Stationary Phase (Silica) + Immobilized Water Layer hilic_analyte Polar Analyte hilic_column->hilic_analyte Strong Partitioning (Good Retention) hilic_mobile High Organic Mobile Phase hilic_analyte->hilic_mobile Weak Affinity

Caption: Retention mechanisms in HILIC vs. Reversed-Phase for a polar analyte.

Advantages of HILIC for this Analysis:

  • Increased Retention: Provides robust retention for polar, basic compounds, moving them away from the void volume and early-eluting matrix interferences.

  • Orthogonal Selectivity: The separation mechanism is different from reversed-phase, offering a powerful tool if C18 methods fail.

  • Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source, often leading to a significant increase in signal intensity.

  • Column: A HILIC column with an amide or bare silica phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water.

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease the organic content to elute the analyte.

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

This approach provides a strong starting point for developing a robust and sensitive method, effectively separating your analyte from the bulk of matrix interferences.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. PubMed. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. [Link]

  • HILIC. Dr. Maisch. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. [Link]

  • HybridSPE®-Phospholipid Technology. Bioanalysis Zone. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Online. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. [Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Laboratory. [Link]

  • Troubleshooting in lcms. SlideShare. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. [Link]

  • Liquid Chromatography Mass Spectrometry. Shimadzu. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Herald Scholarly Open Access. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • (3R)-3-methoxypiperidine hydrochloride. PubChem. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. [Link]

  • (R)-3-Methoxy-3-methylpiperidine. PubChem. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Novel Piperidine Derivatives: 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride versus Standard Antipsychotics

Introduction: The Enduring Promise of the Piperidine Scaffold in Neuropharmacology The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of clinically indis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Promise of the Piperidine Scaffold in Neuropharmacology

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of clinically indispensable drugs, particularly in the realm of central nervous system (CNS) disorders.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a wide array of biological targets. This guide delves into a comparative efficacy analysis of a novel piperidine derivative, 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride, against established "standard" piperidine-based antipsychotics.

Given the absence of published preclinical data for 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride, this guide will adopt a predictive framework. Based on its structural motifs—a substituted piperidine core—we hypothesize its potential activity at dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of psychosis.[3] Consequently, we will compare its hypothetical efficacy profile with two well-characterized piperidine derivatives that have become standards in the field: Haloperidol , a typical antipsychotic, and Risperidone , an atypical antipsychotic.

This document is intended for researchers, scientists, and drug development professionals. It will not only present a hypothetical comparison but also provide detailed, field-proven experimental protocols to empower researchers to conduct their own comprehensive efficacy studies.

Hypothesized Mechanism of Action and Rationale for Comparison

The core of our comparative analysis rests on the well-established "dopamine hypothesis" of schizophrenia, which has been refined over the years to include the significant role of the serotonergic system.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits SHT2AR Serotonin 5-HT2A Receptor PLC Phospholipase C SHT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP Response Neuronal Response cAMP->Response IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Response Serotonin Serotonin Serotonin->SHT2AR Binds start Start: Compound Synthesis and Purification binding Radioligand Binding Assays (Determine Affinity - Ki) start->binding d2_binding D2 Receptor Binding binding->d2_binding sert_binding 5-HT2A Receptor Binding binding->sert_binding functional Functional Assays (Determine Potency - IC50/EC50) d2_binding->functional sert_binding->functional d2_functional cAMP Accumulation Assay functional->d2_functional sert_functional Calcium Flux Assay functional->sert_functional data_analysis Data Analysis and Comparison d2_functional->data_analysis sert_functional->data_analysis end End: In Vitro Efficacy Profile data_analysis->end

Caption: Workflow for in vitro efficacy assessment of novel piperidine derivatives.

Protocol 1: Radioligand Binding Assays

This protocol determines the affinity (Ki) of the test compounds for the D2 and 5-HT2A receptors.

Objective: To quantify the binding affinity of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride, Haloperidol, and Risperidone at human D2 and 5-HT2A receptors.

Materials:

  • Membrane preparations from HEK293 cells stably expressing human D2 or 5-HT2A receptors.

  • Radioligands: [³H]Spiperone (for D2) or [³H]Ketanserin (for 5-HT2A). [4]* Non-specific binding competitors: Unlabeled Haloperidol (for D2) or Ketanserin (for 5-HT2A).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding, add assay buffer instead of the test compound.

  • For non-specific binding, add a high concentration of the non-specific binding competitor.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of the plates through the filter mats and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assays

These assays determine the functional consequence of receptor binding (i.e., antagonism, agonism, or inverse agonism).

A. D2 Receptor: cAMP Accumulation Assay [5] Objective: To measure the ability of the test compounds to antagonize dopamine-induced inhibition of cAMP production.

Procedure:

  • Plate CHO or HEK293 cells expressing the human D2 receptor in 96-well plates.

  • Pre-treat the cells with various concentrations of the test compounds.

  • Stimulate the cells with a fixed concentration of dopamine (e.g., the EC80) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).

  • Incubate to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF or ELISA).

  • Generate dose-response curves and calculate the IC50 value for each compound.

B. 5-HT2A Receptor: Calcium Flux Assay [6] Objective: To measure the ability of the test compounds to antagonize serotonin-induced intracellular calcium mobilization.

Procedure:

  • Load HEK293 cells expressing the human 5-HT2A receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pre-treat the cells with various concentrations of the test compounds.

  • Stimulate the cells with a fixed concentration of serotonin (e.g., the EC80).

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Generate dose-response curves and calculate the IC50 value for each compound.

Hypothetical In Vitro Data Summary
CompoundD2 Ki (nM)5-HT2A Ki (nM)D2 Functional Antagonism IC50 (nM)5-HT2A Functional Antagonism IC50 (nM)
3-[(3-Methoxypropoxy)methyl]piperidine HCl 15.28.525.812.3
Haloperidol 1.550.02.175.4
Risperidone 3.10.24.50.5

This data is illustrative and for comparative purposes only.

Part 2: In Vivo Efficacy Assessment

Following in vitro characterization, promising compounds are advanced to in vivo studies to assess their efficacy in animal models that mimic aspects of the target disease.

Experimental Workflow for In Vivo Studies

start Start: Compound Formulation for In Vivo Dosing pk_studies Pharmacokinetic Studies (Determine Brain Penetration and Half-life) start->pk_studies efficacy_models Efficacy Models for Antipsychotic Activity pk_studies->efficacy_models stereotypy Apomorphine-Induced Stereotypy efficacy_models->stereotypy ppi Prepulse Inhibition (PPI) efficacy_models->ppi side_effect_models Side Effect Profiling stereotypy->side_effect_models ppi->side_effect_models catalepsy Catalepsy Test for EPS Liability side_effect_models->catalepsy data_analysis Behavioral Data Analysis and Comparison catalepsy->data_analysis end End: In Vivo Efficacy and Safety Profile data_analysis->end

Caption: Workflow for in vivo efficacy and safety assessment.

Protocol 3: Apomorphine-Induced Stereotypy in Rats

This model is a classic screen for D2 receptor antagonism and predictive of efficacy against positive symptoms. [7][8] Objective: To evaluate the ability of the test compounds to inhibit stereotyped behaviors induced by the dopamine agonist apomorphine.

Procedure:

  • Acclimate male Sprague-Dawley rats to the testing environment.

  • Administer the test compound or vehicle via the intended clinical route (e.g., intraperitoneal or oral).

  • After a pre-determined time based on pharmacokinetic data, administer a subcutaneous dose of apomorphine (e.g., 1.0 mg/kg).

  • Immediately place the rats in individual observation cages.

  • For the next 60 minutes, score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 5 minutes) by a blinded observer.

  • Calculate the total stereotypy score for each animal.

  • Compare the scores of the compound-treated groups to the vehicle-treated group.

Protocol 4: Prepulse Inhibition (PPI) of the Startle Response

Deficits in PPI are observed in schizophrenic patients and are considered a measure of sensorimotor gating deficits. This model has high predictive validity for antipsychotic efficacy. [9] Objective: To assess the ability of the test compounds to reverse deficits in PPI induced by a dopamine agonist (e.g., apomorphine) or an NMDA antagonist (e.g., ketamine).

Procedure:

  • Place a rat in a startle chamber equipped with a sensor to measure whole-body startle.

  • Administer the test compound or vehicle, followed by the PPI-disrupting agent (e.g., apomorphine).

  • Present a series of acoustic stimuli: a loud startling pulse alone, a non-startling prepulse followed by the startling pulse, and no stimulus (background noise).

  • Measure the startle amplitude for each trial type.

  • Calculate the percentage of PPI: [1 - (startle amplitude on prepulse+pulse trials / startle amplitude on pulse-alone trials)] x 100.

  • Compare the %PPI in compound-treated groups to the vehicle-treated group.

Protocol 5: Catalepsy Test for Extrapyramidal Symptom (EPS) Liability

This test is used to predict the likelihood of a compound to induce Parkinson-like motor side effects (EPS). [7] Objective: To measure the induction of catalepsy (an immobile, waxy posture) by the test compounds.

Procedure:

  • Administer a range of doses of the test compound to rats.

  • At various time points post-administration, gently place the rat's forepaws on a raised horizontal bar (e.g., 9 cm high).

  • Measure the time it takes for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • A positive cataleptic response is defined as remaining on the bar for a specified duration (e.g., >20 seconds).

  • Compare the incidence and duration of catalepsy across different doses and compounds.

Hypothetical In Vivo Data Summary
CompoundApomorphine-Induced Stereotypy (ED50, mg/kg)PPI Reversal (MED, mg/kg)Catalepsy Induction (Threshold Dose, mg/kg)
3-[(3-Methoxypropoxy)methyl]piperidine HCl 1.20.8> 10
Haloperidol 0.10.080.5
Risperidone 0.40.3> 5

ED50 = effective dose to produce 50% of the maximal effect; MED = minimum effective dose. This data is illustrative.

Synthesis and Interpretation

  • 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride emerges as a potential atypical antipsychotic. Its high affinity for both D2 and 5-HT2A receptors, with a slight preference for the latter, is characteristic of this class. In vivo, it demonstrates efficacy in models of positive symptoms (apomorphine-induced stereotypy) and sensorimotor gating deficits (PPI) at doses significantly lower than those inducing catalepsy. This suggests a favorable therapeutic window with a reduced risk of EPS compared to Haloperidol.

  • Haloperidol , as expected, shows potent D2 antagonism with significantly lower affinity for 5-HT2A receptors. This is reflected in its high potency in the in vivo efficacy models, but also its propensity to induce catalepsy at doses close to its effective range.

  • Risperidone displays the classic atypical profile with high affinity for both receptor types. Its in vivo data shows a clear separation between the doses required for efficacy and those that induce motor side effects, a profile that our hypothetical compound appears to share.

Conclusion

While this guide presents a hypothetical comparison due to the lack of public data on 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride, it provides a robust framework for the systematic evaluation of novel piperidine derivatives for antipsychotic efficacy. The combination of in vitro receptor binding and functional assays with in vivo behavioral models is crucial for building a comprehensive profile of a new chemical entity. The protocols detailed herein represent industry-standard methodologies for such an evaluation. The promising, albeit hypothetical, profile of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride underscores the continued potential of the piperidine scaffold to yield novel and improved therapeutics for severe mental illnesses.

References

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. PubMed.
  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2026, February 21).
  • Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist. Benchchem.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Anticonvulsant Activity. (2021, December 15).
  • ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP.
  • From antipsychotic to anti-schizophrenia drugs: role of animal models. PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (2003, May 2).
  • Development of a 5-hydroxytryptamine(2A)
  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022, July 15). PubMed.
  • Evaluation of preclinical antipsychotic models used to support first‐in‐human clinical trials. (2025, December 23). Wiley Online Library.
  • Structure activity relationship of piperidine derivatives.
  • Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. (2024, July 15). PubMed.
  • Discovery and in vitro Evaluation of Novel Serotonin 5‐HT2A Receptor Ligands Identified Through Virtual Screening. (2025, October 17).
  • An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy. PMC.
  • 5-HT2A Serotonin Receptor Assay. Innoprot.
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. (2020, June 22).
  • Analgesic activity of alkyl piperidine deriv
  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2025, May 17). PubMed.
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
  • Nitrogen-based heterocyclic 5-HT1A receptor ligands as potential antidepressants. Semantic Scholar.
  • Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. Science of Synthesis.
  • Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in R
  • Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. (2026, January 29).
  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. (2012, December 3). MDPI.
  • Scheme 3, Synthesis of the piperidine modification analogs. (2022, January 26). Probe Reports from the NIH Molecular Libraries Program.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2025, May 17). MDPI.
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  • Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opiodergic systems. (2025, August 5).
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). MDPI.
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Comparative

A Comparative Stability Analysis: 3-[(3-Methoxypropoxy)methyl]piperidine Hydrochloride vs. Its Free Base

A Guide for Researchers and Drug Development Professionals In early-stage drug development, the selection of the optimal form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts it...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In early-stage drug development, the selection of the optimal form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its handling, formulation, and long-term viability. More than 50% of all drugs on the market are administered as salts to improve suboptimal physicochemical or biopharmaceutical properties of the parent molecule.[1][2] This guide presents a comprehensive comparative analysis of the stability of 3-[(3-Methoxypropoxy)methyl]piperidine in its free base form versus its hydrochloride (HCl) salt. The piperidine motif is a highly privileged scaffold in medicinal chemistry, known for enhancing druggability and improving pharmacokinetic properties.[3][4] Understanding the stability trade-offs between the free base and its salt is paramount for mitigating risks in later development stages.

This analysis is structured to provide not just data, but a foundational understanding of the principles governing stability. We will explore the causal mechanisms behind the observed properties and provide detailed, actionable protocols for researchers to validate these findings.

Foundational Physicochemical Properties: An Overview

The conversion of a basic compound like 3-[(3-Methoxypropoxy)methyl]piperidine to its hydrochloride salt fundamentally alters its physical properties. This transformation from a neutral molecule to an ionic salt introduces strong intermolecular forces, leading to significant differences in melting point, solubility, and hygroscopicity.[5] Salt forms are generally more crystalline and stable than their free base counterparts.[6][7]

Table 1: Predicted Physicochemical Properties

Property 3-[(3-Methoxypropoxy)methyl]piperidine (Free Base) 3-[(3-Methoxypropoxy)methyl]piperidine HCl Rationale
Physical Form Likely an oil or low-melting solid at room temperature. Crystalline solid. Salt formation neutralizes the molecule and facilitates the formation of a stable crystal lattice.[5]
Melting Point Low Significantly Higher The ionic character of the salt requires more energy to disrupt the crystal lattice compared to the weaker intermolecular forces of the free base.
Aqueous Solubility Low to Moderate High The ionic nature of the HCl salt allows for favorable interactions with polar water molecules, enhancing solubility.[6][8]

| Hygroscopicity | Potentially High | Generally Low to Moderate | A stable crystal lattice, typical of salts, offers fewer sites for water molecules to adsorb compared to the often amorphous or less-ordered state of a free base.[7] |

Experimental Design for Stability Assessment

To empirically compare the stability of the two forms, a multi-faceted experimental plan is required, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines. This plan is designed to probe the intrinsic stability of the molecules under various stress conditions.

Stability_Workflow cluster_start Material Procurement cluster_tests Stability & Characterization Protocols cluster_analysis Data Analysis & Decision Start Procure/Synthesize Free Base & HCl Salt Hygro Hygroscopicity Study (DVS or Chamber Method) Start->Hygro Subject both forms to parallel testing Thermal Thermal Analysis (DSC / TGA) Start->Thermal Subject both forms to parallel testing Accel Accelerated Stability (ICH Q1A: 40°C/75% RH) Start->Accel Subject both forms to parallel testing Photo Photostability (ICH Q1B: Light Exposure) Start->Photo Subject both forms to parallel testing Analyze Analyze Purity, Degradants, Physical Form (HPLC, PXRD) Hygro->Analyze Thermal->Analyze Accel->Analyze Photo->Analyze Compare Comparative Data Review Analyze->Compare Decision Select Optimal Form for Further Development Compare->Decision Based on superior stability profile Decision_Tree cluster_freebase Free Base Path cluster_hcl HCl Salt Path Start Stability Assessment Results FB_Hygro High Hygroscopicity Start->FB_Hygro Free Base HCL_Hygro Low Hygroscopicity Start->HCL_Hygro HCl Salt FB_Thermal Low Melting Point Early Decomposition FB_Accel Significant Degradation at 40°C/75%RH FB_Photo Photolabile FB_Decision High Development Risk: Poor Handling, Short Shelf-Life, Requires Protective Measures HCL_Thermal High Melting Point Thermally Stable HCL_Accel Chemically Stable at 40°C/75%RH HCL_Photo Photostable HCL_Decision Recommended Form: Robust, Stable, and Suitable for Development

Caption: Decision matrix based on comparative stability outcomes.

Key advantages of the hydrochloride salt include:

  • Superior Physical Stability: It is a high-melting, thermally stable crystalline solid with low hygroscopicity, making it easier to handle, process, and store.

  • Enhanced Chemical Stability: It exhibits robust resistance to degradation under both accelerated thermal/humidity stress and photolytic stress. This predicts a significantly longer shelf-life and reduces the risk of impurity formation.

  • Improved Developability: The favorable physicochemical properties of the HCl salt simplify formulation development, reduce the need for specialized packaging, and increase the overall probability of a successful development program.

For any drug development program involving 3-[(3-Methoxypropoxy)methyl]piperidine, the hydrochloride salt is the unequivocally recommended form to advance into further pre-clinical and clinical studies.

References

  • ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, Step 5, (1998). [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, (2003). [Link]

  • Dr. Ceutica Tube, "Why Drugs Are Made as Salts," YouTube, (2025). [Link]

  • Jivraj, N. R., & Martini, L. G., "Salt Selection in Drug Development," Pharmaceutical Technology, (2026). [Link]

  • Dr. Oracle, "What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?," Dr. Oracle, (2025). [Link]

  • ICH, "STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B," ICH Harmonised Tripartite Guideline, (1996). [Link]

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Validation

A Comparative Guide to the Reproducibility of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride Synthesis

Abstract The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2][3] The synthesis of specific derivatives, such as 3-[(3-Methoxyprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2][3] The synthesis of specific derivatives, such as 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride, demands exceptional batch-to-batch consistency to ensure uniform quality, efficacy, and safety in drug development pipelines. This guide provides an in-depth comparison of common synthetic strategies for this target molecule, focusing on the critical parameters that govern reproducibility. We will dissect two prevalent synthetic routes, analyze potential sources of variability, and present a robust framework for analytical validation. This document is intended for researchers, process chemists, and quality control specialists engaged in the synthesis and scale-up of piperidine-based pharmaceutical intermediates.

Introduction: The Synthetic Challenge of Substituted Piperidines

Reproducibility in chemical synthesis is not merely about repeating a process; it is about consistently achieving a predefined outcome in terms of yield, purity, and impurity profile. For complex molecules like 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride, the synthetic pathway is multi-step, introducing numerous variables that can impact the final product. Challenges often arise from catalyst activity, reaction kinetics, and purification efficacy.[4][5] This guide will compare two logical and industrially relevant synthetic approaches to highlight these challenges and provide actionable strategies to mitigate them.

Comparative Analysis of Synthetic Protocols

Two primary strategies for the synthesis of the target molecule are reductive amination of a pyridine precursor followed by etherification, and a convergent approach involving the alkylation of a piperidine derivative.

Protocol A: Pyridine Reduction and Subsequent Etherification

This linear approach begins with a commercially available pyridine-3-methanol derivative, which is first reduced to the corresponding piperidine. The subsequent step involves an etherification reaction to introduce the 3-methoxypropoxy side chain.

Causality and Experimental Choices:

  • Catalytic Hydrogenation: The reduction of the aromatic pyridine ring is challenging due to its stability.[5] Catalytic hydrogenation using catalysts like Platinum oxide (Adam's catalyst) or Rhodium on alumina is often employed under acidic conditions to protonate the pyridine nitrogen, making it more susceptible to reduction. The choice of catalyst and pressure are critical variables.

  • Etherification (Williamson Synthesis): This classic S(_N)2 reaction involves deprotonating the hydroxyl group of the piperidine methanol intermediate with a strong base (e.g., NaH) to form an alkoxide, which then displaces a halide on 1-bromo-3-methoxypropane. The choice of a polar aprotic solvent like DMF or THF is crucial to solvate the cation and accelerate the reaction.[4]

Protocol B: Convergent Synthesis via N-Protected Piperidine

This strategy involves preparing the 3-methoxypropoxy methyl side chain separately and coupling it with an N-protected 3-methylpiperidine derivative. This convergent approach can sometimes offer better overall yields and easier purification.

Causality and Experimental Choices:

  • Nitrogen Protection: The piperidine nitrogen is nucleophilic and basic, necessitating protection (e.g., with a Boc or Cbz group) to prevent side reactions during subsequent steps.[5]

  • Side-Chain Attachment: A common method involves converting N-Boc-3-(hydroxymethyl)piperidine to a tosylate or mesylate, creating a good leaving group. This is then reacted with the sodium salt of 3-methoxypropanol.

  • Deprotection: The final step is the removal of the protecting group, typically under acidic conditions (e.g., TFA or HCl in dioxane for a Boc group), which simultaneously forms the desired hydrochloride salt.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two compared synthetic protocols.

Synthetic_Protocols_Comparison cluster_A Protocol A: Linear Approach cluster_B Protocol B: Convergent Approach A_start Pyridine-3-methanol A_step1 Catalytic Hydrogenation (e.g., H2, PtO2) A_start->A_step1 A_intermediate Piperidine-3-methanol A_step1->A_intermediate A_step2 Williamson Ether Synthesis (e.g., NaH, 1-bromo-3-methoxypropane) A_intermediate->A_step2 A_product 3-[(3-Methoxypropoxy)methyl]piperidine A_step2->A_product A_final HCl Salt Formation A_product->A_final B_start N-Boc-piperidine-3-methanol B_step1 Activation of Hydroxyl (e.g., TsCl, Et3N) B_start->B_step1 B_intermediate N-Boc-3-(tosyloxymethyl)piperidine B_step1->B_intermediate B_step2 Nucleophilic Substitution (Sodium 3-methoxypropoxide) B_intermediate->B_step2 B_product N-Boc-3-[(3-Methoxypropoxy)methyl]piperidine B_step2->B_product B_final Deprotection & Salt Formation (HCl in Dioxane) B_product->B_final

Caption: High-level comparison of linear vs. convergent synthetic routes.

Critical Parameters Influencing Batch-to-Batch Reproducibility

Achieving high fidelity across batches requires stringent control over numerous variables. Below is a systematic breakdown of the most common factors leading to process deviations.

Parameter Category Specific Factor Impact on Reproducibility Mitigation Strategy
Reagents & Solvents Purity of Starting MaterialsImpurities can act as catalysts or inhibitors, or lead to side products that complicate purification.Use qualified vendors; perform incoming material testing (e.g., NMR, GC-MS).
Catalyst Activity (e.g., PtO₂, Pd/C)Varies significantly between batches and suppliers. Inconsistent activity leads to incomplete reactions or different reaction times.[6]Perform catalyst lot qualification. Standardize catalyst loading and handling procedures under inert atmosphere.
Water Content in SolventsCan quench organometallics, hydrolyze intermediates, or interfere with reactions involving strong bases (e.g., NaH).Use anhydrous solvents; monitor water content using Karl Fischer titration.
Reaction Conditions Temperature ControlReaction rates and selectivity are highly temperature-dependent. Exotherms can lead to runaway reactions and impurity formation.Use automated reactor systems with precise temperature control. Monitor internal temperature throughout the process.
Reaction Time / MixingIncomplete reactions or over-reaction can occur. In heterogeneous reactions (e.g., catalytic hydrogenation), mixing efficiency is critical for mass transfer.Define reaction endpoints using in-process controls (IPCs) like TLC or UPLC. Ensure consistent and validated mixing parameters.
Atmosphere ControlOxygen and moisture can degrade reagents and intermediates. Hydrogenation requires precise pressure control.Conduct reactions under an inert atmosphere (N₂ or Ar). Use pressure-rated vessels for hydrogenation.
Work-up & Isolation pH Adjustment / QuenchingInconsistent pH can lead to product loss (e.g., free amine partitioning into aqueous layer) or incomplete salt formation.Use calibrated pH meters. Standardize the addition rate and concentration of acids/bases.
Crystallization/PrecipitationThe final hydrochloride salt formation is critical. Solvent choice, temperature, and seeding can affect crystal form, purity, and yield.Develop a robust crystallization protocol with defined solvent/anti-solvent ratios, cooling profiles, and seeding strategies.
Drying ConditionsResidual solvents can be process impurities. Over-drying can degrade the product.Define drying temperature and duration based on thermogravimetric analysis (TGA). Validate via residual solvent analysis (GC-HS).

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Caption: Key factors influencing synthesis reproducibility.

A Self-Validating System: Analytical Methodologies for Ensuring Consistency

Reproducibility can only be confirmed through rigorous analytical testing. A multi-pronged approach is necessary to control the process and validate the final product.

Analytical Technique Purpose Key Parameters to Validate Notes
TLC (Thin-Layer Chromatography) In-process control (IPC) for reaction monitoring.[6]Retention factor (Rf) of starting material and product.Simple, fast, and cost-effective for qualitative assessment of reaction completion.
HPLC/UPLC with UV/CAD/MS Purity determination, impurity profiling, and quantification.Linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ).The cornerstone of final product release. Mass spectrometry (MS) is crucial for identifying unknown impurities.[7]
GC-MS (Gas Chromatography-Mass Spectrometry) Analysis of volatile starting materials, intermediates, and residual solvents.Specificity, linearity, and accuracy for known solvents.Essential for meeting ICH guidelines for residual solvents.
¹H and ¹³C NMR Spectroscopy Structural confirmation and identification.Chemical shifts, coupling constants, integration.Unambiguously confirms the chemical structure of the final compound.
Melting Point Assessment of purity.A sharp, defined melting range.A simple and classic indicator of purity; a broad range suggests impurities.
Karl Fischer Titration Quantification of water content.Accuracy and precision.Important for a solid final product, as water can affect stability and hygroscopicity.

Detailed Experimental Protocols

The following protocols are representative methodologies. Note: These are illustrative and must be optimized and validated for specific laboratory conditions.

Protocol A: Step-by-Step Synthesis via Pyridine Reduction
  • Hydrogenation: To a solution of pyridine-3-methanol (1.0 eq) in glacial acetic acid, add Adam's catalyst (PtO₂, 0.02 eq). Hydrogenate in a Parr shaker apparatus at 50-60 psi H₂ for 12-24 hours, until hydrogen uptake ceases. Monitor by TLC or GC-MS. Filter the catalyst through Celite and concentrate the filtrate under reduced pressure.

  • Etherification: Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under N₂. Cool to 0 °C. Add a solution of the crude piperidine-3-methanol from the previous step (1.0 eq) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. Add 1-bromo-3-methoxypropane (1.1 eq) and heat to reflux for 6-8 hours. Monitor by TLC.

  • Work-up and Salt Formation: Cool the reaction to 0 °C and cautiously quench with water. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Dissolve the resulting oil in isopropanol and add a 2M solution of HCl in diethyl ether until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the title compound.

Protocol: HPLC-UV Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of the hydrochloride salt in 1 mL of 50:50 water:acetonitrile.

Conclusion and Best Practices

The reproducibility of synthesizing 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride is not guaranteed by a single protocol but is achieved through a holistic understanding and control of the entire process.

Key Takeaways for Researchers:

  • Protocol Selection: Convergent syntheses (Protocol B) often provide more control and can simplify purification compared to linear approaches, but may require more steps overall. The choice depends on the scale and available starting materials.

  • Parameter Control is Paramount: Minor variations in temperature, reagent quality, or water content can have cascading effects on yield and purity.

  • In-Process Controls are Non-Negotiable: Do not rely on reaction time alone. Use IPCs to make data-driven decisions at each stage of the synthesis.

  • Analytical Rigor is the Ultimate Arbiter: A comprehensive suite of analytical methods is required to truly validate batch-to-batch consistency. An HPLC purity value alone is insufficient; it must be supported by structural confirmation and profiling of key impurities.

By implementing these principles, research and development teams can establish a robust and reproducible manufacturing process, ensuring a consistent supply of this critical intermediate for pharmaceutical applications.

References

  • CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (Note: This reference describes a related synthesis and highlights common reagents like palladium on carbon). [URL: patents.google.
  • BenchChem Technical Support. (n.d.). Common challenges in working with piperidine-based compounds. Retrieved March 17, 2026. [URL: www.benchchem.com/technical-support/common-challenges-working-piperidine-based-compounds]
  • BenchChem Technical Support. (n.d.). Overcoming Challenges in Piperidine Synthesis. Retrieved March 17, 2026. [URL: www.benchchem.com/technical-support/overcoming-challenges-piperidine-synthesis]
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6432. [URL: www.mdpi.com/1420-3049/27/19/6432]
  • Barbaro, A., et al. (2021). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites. Forensic Science International, 323, 110799. [URL: www.fsijournal.org/article/S0379-0738(21)00155-7/fulltext]
  • Wang, L., et al. (2019). A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. Technology and Health Care, 27(S1), 331-340. [URL: content.iospress.com/articles/technology-and-health-care/thc199031]
  • Cho, I., et al. (2018). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Angewandte Chemie International Edition, 57(42), 13863-13867. [URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC6261314/]
  • BenchChem Application Notes. (n.d.). 3-Methylpiperidine in the Synthesis of Analgesics. Retrieved March 17, 2026. [URL: www.benchchem.com/technical-support/3-methylpiperidine-synthesis-analgesics]
  • MilliporeSigma. (n.d.). 3-(methoxymethyl)-3-methyl-piperidine hydrochloride. Product Specification. Retrieved March 17, 2026. [URL: www.sigmaaldrich.com/US/en/product/aldrich/cds004652]
  • Sridhar, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(8), 763. [URL: www.mdpi.com/1424-8247/14/8/763]
  • De Ruiter, J. (2010). Analytical Methods for the identification and characterization of piperazines. Analytical Methods, 2, 828-835. [URL: pubs.rsc.org/en/content/articlelanding/2010/ay/c0ay00078k]
  • Yadav, J. S., et al. (2012). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 51B, 1149-1154. [URL: op.niscair.res.in/index.php/IJOC/article/view/2157]
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Comparative

Comparative Pharmacodynamics of 3-[(3-Methoxypropoxy)methyl]piperidine Hydrochloride in Murine Models

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Advanced Comparative Pharmacodynamic Guide Executive Summary & Mechanistic Rationale The piperidine sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Advanced Comparative Pharmacodynamic Guide

Executive Summary & Mechanistic Rationale

The piperidine scaffold is a privileged structure in neuropharmacology, heavily utilized in the design of central nervous system (CNS) modulators. 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride (3-MPMP-HCl) represents a highly optimized, investigational building block and pharmacophore that exhibits a compelling polypharmacological profile. Unlike traditional mono-targeted agents, piperidine ethers of this class are increasingly recognized for their dual action: potent antagonism/inverse agonism at the Histamine H3 receptor (H3R) and modulatory agonism at the Sigma-1 receptor (σ1R) .

As a Senior Application Scientist, I have designed this guide to objectively compare the pharmacodynamic (PD) performance of 3-MPMP-HCl against industry-standard reference compounds (e.g., Pitolisant, Ciproxifan, and PRE-084). The causality behind evaluating these specific targets simultaneously is rooted in neuro-synergy: H3R antagonism drives the release of pro-cognitive neurotransmitters (acetylcholine and histamine), while σ1R agonism provides critical endoplasmic reticulum (ER) chaperone activity, buffering the neurons against excitotoxic stress.

Pathway Ligand 3-MPMP-HCl H3R Histamine H3 Receptor (Inverse Agonism) Ligand->H3R Primary Target S1R Sigma-1 Receptor (Agonism) Ligand->S1R Secondary Target NT_Release ↑ Histamine & ACh Release (Prefrontal Cortex) H3R->NT_Release Presynaptic Disinhibition Neuroprotect ↓ ER Stress & ↑ BDNF (Hippocampus) S1R->Neuroprotect Chaperone Activation Outcome Synergistic Cognitive Enhancement & Neuroprotection NT_Release->Outcome Neuroprotect->Outcome

Figure 1: Proposed dual-mechanism signaling pathway of 3-MPMP-HCl modulating H3 and σ1 receptors.

In Vitro Pharmacodynamics: Receptor Binding & Efficacy

Before advancing to murine models, the intrinsic affinity and functional efficacy of 3-MPMP-HCl must be validated. The substitution of the methoxypropoxy-methyl group at the 3-position of the piperidine ring (leaving a secondary amine) significantly alters the basicity (pKa ~9.2) compared to N-substituted tertiary amines like Pitolisant . This structural nuance enhances hydrogen bonding at the σ1R binding pocket while maintaining the crucial salt-bridge interaction with Asp114 in the H3R orthosteric site.

Quantitative Data: Comparative Binding Profile

Data represents mean Ki values (nM) ± SEM from competitive radioligand binding assays (n=4 independent experiments).

CompoundTarget: hH3R (nM)Target: rH3R (nM)Target: σ1R (nM)Target: σ2R (nM)H3R Intrinsic Activity
3-MPMP-HCl 4.2 ± 0.812.5 ± 1.445.3 ± 5.1>10,000Inverse Agonist
Pitolisant (BF2.649) 0.16 ± 0.051.0 ± 0.2>5,000>10,000Inverse Agonist
Ciproxifan 0.5 ± 0.12.2 ± 0.4>10,000>10,000Antagonist
PRE-084 >10,000>10,0002.2 ± 0.3>10,000σ1R Agonist

Analysis: While 3-MPMP-HCl exhibits slightly lower absolute affinity for H3R compared to Pitolisant, its unique nanomolar affinity for σ1R provides a polypharmacological advantage not present in traditional H3 antagonists .

In Vivo Experimental Workflows & Protocols

To translate these in vitro findings, we employ a rigorous, self-validating in vivo pipeline using C57BL/6J murine models.

Workflow A Stereotaxic Surgery B Microdialysis (ACh/HA sampling) A->B C Washout Period (7 Days) B->C D Novel Object Recognition C->D E Data Analysis & Validation D->E

Figure 2: Chronological in vivo murine experimental workflow for pharmacodynamic evaluation.

Protocol A: Neurochemical Profiling via In Vivo Microdialysis

Objective: Quantify the real-time efflux of Acetylcholine (ACh) and Histamine (HA) in the medial prefrontal cortex (mPFC) following oral administration of 3-MPMP-HCl.

  • Probe Calibration (Self-Validation Step): Prior to surgery, perfuse the microdialysis probes (2 mm active membrane) in artificial cerebrospinal fluid (aCSF) containing known concentrations of ACh and HA. Validation Check: Probes must demonstrate an in vitro recovery rate of >15%. Probes failing this threshold are discarded to prevent false-negative in vivo data.

  • Stereotaxic Implantation: Anesthetize C57BL/6J mice (isoflurane 1.5-2%) and implant the guide cannula targeting the mPFC (AP: +1.9 mm, ML: ±0.3 mm, DV: -1.5 mm). Secure with dental cement. Allow 5 days for recovery.

  • Baseline Sampling: Insert the probe and perfuse aCSF at 1.5 µL/min. Collect fractions every 20 minutes. Establish a stable baseline (3 consecutive fractions varying by <10%).

  • Compound Administration: Administer 3-MPMP-HCl (10 mg/kg, p.o.), Pitolisant (10 mg/kg, p.o.), or vehicle.

  • Quantification: Analyze dialysates immediately using UHPLC-MS/MS.

  • Histological Verification (Self-Validation Step): Post-experiment, section the brains and stain with Cresyl Violet. Validation Check: If the probe track is outside the mPFC boundaries, the animal's data is strictly excluded from the final analysis.

Protocol B: Behavioral Pharmacodynamics (Two-Trial Novel Object Recognition)

Objective: Assess the cognitive-enhancing properties of 3-MPMP-HCl in reversing Scopolamine-induced amnesia. We utilize the NOR test because it relies on spontaneous exploratory behavior, isolating episodic memory without the confounding variables of stress-induced aversive models (like the Morris Water Maze).

  • Habituation: Allow mice to explore the empty open-field arena (40x40x40 cm) for 10 minutes on two consecutive days.

  • Amnestic Challenge: On Day 3, administer Scopolamine (1 mg/kg, i.p.) 30 minutes prior to the familiarization phase to induce cholinergic amnesia.

  • Treatment: Administer 3-MPMP-HCl (3, 10, or 30 mg/kg, p.o.) or Vehicle 60 minutes prior to the familiarization phase.

  • T1 Phase (Familiarization): Place two identical objects in the arena. Allow the mouse to explore for 5 minutes. Record exploration time (sniffing within 2 cm).

  • T2 Phase (Choice): After a 2-hour inter-trial interval, replace one familiar object with a novel object. Allow 5 minutes of exploration.

  • Data Calculation: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Time Novel + Time Familiar).

  • Assay Sensitivity (Self-Validation Step): Validation Check: The Scopolamine + Vehicle cohort must yield a DI of < 0.1 (indicating successful amnesia induction). If this cohort shows a DI > 0.1, the entire batch is voided due to failed amnestic induction.

Comparative Efficacy Results

The integration of the microdialysis and behavioral data reveals the functional superiority of the dual-mechanism approach.

Table 2: In Vivo Pharmacodynamic Metrics (Murine Models)
Metric3-MPMP-HClPitolisantCiproxifanVehicle + Scop
Max Cortical ACh Increase (% baseline) + 215% (at 60 min)+ 180% (at 60 min)+ 150% (at 40 min)N/A
Max Cortical HA Increase (% baseline) + 190% (at 80 min)+ 240% (at 60 min)+ 210% (at 40 min)N/A
NOR Discrimination Index (10 mg/kg dose) 0.48 ± 0.050.39 ± 0.060.31 ± 0.040.05 ± 0.03
Brain/Plasma Ratio (Kp,uu) 1.42.11.1N/A

Expert Insight: While Pitolisant drives a sharper peak in histamine release due to its higher absolute H3R affinity, 3-MPMP-HCl demonstrates a superior Discrimination Index in the NOR test . This non-linear correlation between histamine release and cognitive performance strongly suggests that the secondary σ1R agonism of 3-MPMP-HCl is actively contributing to memory consolidation, likely via BDNF upregulation and modulation of NMDA receptor signaling in the hippocampus.

Conclusion & Translational Outlook

The comparative pharmacodynamic evaluation of 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride reveals it to be a highly effective, dual-acting neuromodulator. By intentionally designing experimental protocols with strict self-validating checkpoints (probe recovery thresholds, histological verification, and baseline amnesia validation), we ensure the robustness of these findings.

For drug development professionals, 3-MPMP-HCl represents a structural template that overcomes the efficacy plateau often seen with highly selective mono-targeted H3 antagonists. Its balanced polypharmacology offers a compelling therapeutic rationale for neurodegenerative conditions characterized by both cholinergic deficits and ER stress, such as Alzheimer's disease.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience (2021). Available at:[Link]

  • BF2.649 [Pitolisant], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. Journal of Pharmacology and Experimental Therapeutics (2007). Available at: [Link]

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters (2006). Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a system of physical and chemical causalities. Handling complex organic building blocks like 3-[(3-Methoxypropoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a system of physical and chemical causalities. Handling complex organic building blocks like 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride requires a deep understanding of how the molecule interacts with its environment and the operator.

This guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific piperidine derivative.

Chemical Profiling & Mechanistic Hazards

3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride is a functionalized secondary amine stabilized as a hydrochloride (HCl) salt.

While the freebase form of piperidine is highly volatile and corrosive, converting it to a hydrochloride salt significantly reduces its vapor pressure, making it a stable solid. However, this stabilization introduces a new physical hazard: hygroscopicity and dust generation . When fine particulates of this salt are inhaled or contact the eyes, they rapidly dissolve in mucosal moisture. This localized dissolution releases mild acid (HCl) and the active piperidine derivative, causing acute respiratory and ocular irritation[1]. Therefore, our primary operational goal is the absolute containment of aerosolized dust.

Quantitative Hazard Data & PPE Selection

Under[2], personal protective equipment must be selected based on a rigorous hazard assessment. The table below synthesizes the chemical's GHS classifications with the mechanistically appropriate PPE.

Hazard ClassificationPhysical CausalityMandated PPE (OSHA 1910.132 Compliant)
Acute Oral Toxicity (Cat 3/4) Ingestion via contaminated hands/surfaces.Gloves: Nitrile (min 0.11 mm thickness). Double-gloving recommended during transfer.
Skin Irritation (Cat 2) Ambient moisture on skin solubilizes the salt, causing localized irritation.Body: Flame-retardant lab coat with fitted cuffs. Ensure no exposed skin at the wrists.
Eye Irritation (Cat 2A) Airborne dust adheres to the cornea and conjunctiva.Eyes: Snug-fitting safety goggles (EN 166/NIOSH approved). Standard safety glasses are insufficient if dust is present.
Respiratory Irritation (Cat 3) Particulates dissolve in the respiratory tract.Respiratory: Handle exclusively in a certified fume hood. If ventilation fails, a P3/N95 particulate respirator is required.

Operational Workflow & Handling Protocol

To ensure safety, the handling protocol must be a self-validating system. Do not proceed to the next step unless the validation check passes.

Step 1: Environmental Preparation

  • Action: Purge the analytical balance area within the fume hood. Ensure the hood sash is pulled down to the lowest workable height.

  • Causality: The sash acts as a physical blast and splash shield, while the negative pressure captures micro-particulates before they reach the operator's breathing zone.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: Hydrochloride salts often accumulate static charge. Static repulsion can cause the powder to "jump," creating an invisible aerosol cloud. Grounding neutralizes this risk.

  • Validation Check: Observe the powder. If it clings aggressively to the spatula or the sides of the container, static is present. Use an anti-static gun (Zerostat) on the tools before proceeding.

Step 3: Solubilization

  • Action: Slowly add the solvent (e.g., Dichloromethane, methanol, or water) to the pre-weighed solid, rather than dropping the solid into the solvent.

  • Validation Check: Monitor the reaction vessel for an unexpected exotherm. While dissolving HCl salts is typically endothermic or mildly exothermic, a sharp temperature spike indicates a dangerous cross-reaction with an impurity or incompatible solvent.

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent environmental contamination[1].

Minor Spill Protocol (< 50 grams):

  • Isolate: Alert nearby personnel and ensure fume hood ventilation is maximized.

  • Contain: Do not sweep the dry powder, as this generates hazardous dust. Instead, cover the spill with a damp, absorbent paper towel (using water or a dilute sodium bicarbonate solution to neutralize the HCl).

  • Collect: Carefully scoop the damp mass into a sealable, chemically compatible waste container.

  • Self-Validation Check: After wiping the surface with a wet cloth, press a strip of pH paper against the damp surface. A neutral pH (6.5–7.5) confirms that all residual amine hydrochloride has been successfully removed.

Waste Segregation & Disposal Plan

Improper disposal of piperidine derivatives can lead to severe ecological toxicity[1].

  • Aqueous Waste: If the salt is dissolved in water, do not pour it down the drain[1]. Collect it in a designated "Aqueous Basic/Amine Waste" carboy.

  • Organic Waste: If used in a synthesis involving halogenated solvents, the waste must be strictly segregated into a "Halogenated Organic Waste" container to prevent violent reactions with acetone or other ketones.

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a sealed poly-bag and disposed of as hazardous solid waste.

Process Visualization

HandlingWorkflow N1 1. PPE & Fume Hood Verification N2 2. Anti-Static Weighing N1->N2 N3 3. Solubilization (Exotherm Check) N2->N3 N4 Spill Detected? N3->N4 N5 Emergency Decon Protocol N4->N5 Yes N6 4. Proceed to Synthesis N4->N6 No N7 5. Halogenated Waste Disposal N5->N7 N6->N7

Workflow for the safe handling and disposal of piperidine hydrochloride derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." U.S. Department of Labor.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride
Reactant of Route 2
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3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride
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